Cyp121A1-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[4-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-yl]-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C22H20N4O/c1-2-6-19-18(5-1)16(15-24-19)9-10-17-11-12-23-22(25-17)26-13-14-27-21-8-4-3-7-20(21)26/h1-8,11-12,15,24H,9-10,13-14H2 |
InChI Key |
IDUIVCFNXSKLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C3=NC=CC(=N3)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Molecular Achilles' Heel of Tuberculosis: A Technical Guide to the Mechanism of Action of Cyp121A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] The cytochrome P450 enzyme Cyp121A1 has been identified as a critical enzyme for the viability of Mtb, making it a promising target for the development of new anti-tubercular drugs.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting Cyp121A1, with a focus on the molecular interactions and biochemical consequences of their binding. While a specific inhibitor designated "Cyp121A1-IN-1" is not prominently described in the current scientific literature, this document will detail the well-characterized mechanisms of various potent Cyp121A1 inhibitors, offering a comprehensive understanding for researchers in the field.
The Function and Catalytic Uniqueness of Cyp121A1
Cyp121A1 is a P450 enzyme essential for the growth of M. tuberculosis.[2] Its precise physiological role is the catalysis of a vital and unusual C-C bond formation reaction. Specifically, Cyp121A1 catalyzes the oxidative crosslinking of two tyrosine residues within the cyclodipeptide cyclo-(L-Tyr-L-Tyr) (cYY) to form mycocyclosin.[2][4] This reaction is critical for the bacterium's survival.
Unlike many other P450 enzymes, Cyp121A1's catalytic activity involves a peroxidase-like mechanism.[5] Instead of the classical P450 catalytic cycle, it generates substrate di-radicals without the displacement of the sixth water ligand from the heme iron.[5] This unique catalytic function presents a specific target for inhibitor design.[6][7]
Mechanism of Action of Cyp121A1 Inhibitors
The primary mechanism by which small molecules inhibit Cyp121A1 is through direct interaction with the enzyme's active site. These interactions can be broadly categorized into two main types: direct coordination with the heme iron and binding within the substrate access channel, often involving a network of hydrogen bonds and hydrophobic interactions.
Azole-Based Inhibitors: Direct Heme Interaction
A significant class of Cyp121A1 inhibitors are azole-containing compounds, including well-known antifungal drugs like fluconazole, econazole, and clotrimazole.[2][5] These molecules typically function by coordinating with the heme iron in the enzyme's active site.
The binding of azole drugs to P450 enzymes is characterized by a "type II" spectral shift in UV-visible spectroscopy. This shift is indicative of the nitrogen atom of the azole ring directly coordinating with the heme iron, displacing the water molecule that is typically bound in the resting state of the enzyme.[8][9] This direct binding prevents the interaction of the natural substrate, cYY, with the heme iron, thereby inhibiting the enzyme's catalytic activity.
Interestingly, studies with fluconazole have revealed a novel binding mode where the inhibitor's triazole nitrogen coordinates to the heme iron via a bridging water molecule.[3][5][10] This highlights the nuanced and specific interactions that can be exploited for inhibitor development.
Fragment-Based Inhibitors: Blocking the Substrate Channel
Fragment-based drug discovery approaches have identified inhibitors that do not directly coordinate with the heme iron. Instead, these molecules bind within the solvent and substrate access channel leading to the active site.[3][4][5][11]
These inhibitors engage in a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues in the active site.[4][11] By occupying this channel, they physically block the entry of the cYY substrate to the catalytic heme center.[4][11] Crystal structures of Cyp121A1 in complex with such inhibitors have revealed a common binding site within a bottleneck-like cleft that leads to the heme cofactor.[8]
Quantitative Data on Cyp121A1 Inhibitors
The following table summarizes key quantitative data for representative Cyp121A1 inhibitors, providing a comparative overview of their potency.
| Inhibitor Class | Representative Compound | Binding Affinity (Kd) | Minimum Inhibitory Concentration (MIC90) against Mtb H37Rv | Reference |
| Azole Pyrazole | Compound 11f (propyloxy derivative) | 11.73 μM | 3.95–12.03 μg/mL | [9] |
| Azole Pyrazole | Compound 11h (isopropyloxy derivative) | 17.72 μM | 3.95–12.03 μg/mL | [9] |
| Azole Pyrazole | Compound 12b (methoxy derivative) | 5.13 μM | 4.35–25.63 μg/mL | [9] |
| Fragment-based | Compound 2 | 15 μM | Not Reported | [1][12] |
| Natural Substrate | cyclo-(L-Tyr-L-Tyr) (cYY) | 12.28 μM | Not Applicable | [9] |
Experimental Protocols
The characterization of Cyp121A1 inhibitors relies on a combination of biophysical, biochemical, and microbiological assays.
UV-visible (UV-vis) Spectroscopy for Binding Affinity
This is a primary method to assess the binding of inhibitors to the heme iron of Cyp121A1.
-
Principle: The Soret peak of the heme in the P450 enzyme is sensitive to the coordination state of the iron. Type I spectral shifts (a shift of the Soret peak to a shorter wavelength) are typically observed upon substrate binding, while type II shifts (a shift to a longer wavelength) indicate direct coordination of a ligand, often a nitrogen-containing inhibitor, to the heme iron.
-
Methodology:
-
Purified Cyp121A1 is diluted to a final concentration of 1-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
A baseline UV-vis spectrum is recorded from approximately 350 to 500 nm.
-
The inhibitor, dissolved in a suitable solvent like DMSO, is titrated into the enzyme solution in increasing concentrations.
-
After each addition and a brief incubation period, a new spectrum is recorded.
-
The difference in absorbance between the peak and trough of the resulting spectra is plotted against the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a tight-binding equation or a hyperbolic binding curve.
-
X-ray Crystallography for Structural Elucidation
This technique provides high-resolution structural information on how inhibitors bind to Cyp121A1.
-
Principle: By determining the three-dimensional structure of the enzyme-inhibitor complex, the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, can be identified.
-
Methodology:
-
Crystals of purified Cyp121A1 are grown using techniques such as vapor diffusion.
-
The crystals are soaked in a solution containing a high concentration of the inhibitor.
-
The soaked crystals are then cryo-cooled and subjected to X-ray diffraction.
-
The resulting diffraction data is processed to solve the crystal structure of the complex.
-
The final structure reveals the binding mode and orientation of the inhibitor within the active site.
-
Antimicrobial Susceptibility Testing
This assay determines the ability of an inhibitor to prevent the growth of M. tuberculosis.
-
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology (e.g., Spot-Culture Growth Inhibition Assay - SPOTi):
-
M. tuberculosis H37Rv is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9).
-
The bacterial culture is diluted to a standardized cell density.
-
The inhibitor is serially diluted in a 96-well plate.
-
The bacterial suspension is added to each well containing the inhibitor.
-
The plate is incubated at 37°C for a defined period (e.g., 7-14 days).
-
The MIC90 is determined as the lowest concentration of the inhibitor that causes at least a 90% reduction in the number of bacterial colonies compared to a drug-free control.[9]
-
Visualizing the Molecular Interactions
The following diagrams illustrate the key pathways and interactions involved in Cyp121A1 function and inhibition.
Caption: Catalytic cycle of Cyp121A1.
Caption: Modes of Cyp121A1 inhibition.
Caption: Inhibitor characterization workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00155A [pubs.rsc.org]
- 10. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Role of Cyp121A1-IN-1 in Inhibiting Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 121A1 (Cyp121A1) is a unique and essential enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), making it a compelling target for novel anti-TB drug development.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Cyp121A1 inhibitors, with a focus on the principles guiding the development of compounds like Cyp121A1-IN-1. We will explore the enzyme's structure and function, detail the experimental protocols used to characterize its inhibitors, and present quantitative data for key inhibitory compounds. Visualizations of the enzyme's catalytic pathway and inhibitor interaction models are provided to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to Cyp121A1: A Vital Mtb Drug Target
Mycobacterium tuberculosis harbors a significant number of cytochrome P450 enzymes, with Cyp121A1 being distinguished by its essentiality for bacterial viability.[2][3] This enzyme catalyzes an unusual C-C bond formation in the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to produce mycocyclosin.[4][5] While the precise physiological role of mycocyclosin is not fully elucidated, the indispensability of Cyp121A1 for Mtb survival underscores its potential as a therapeutic target.[2][6] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action, positioning Cyp121A1 inhibitors as a promising avenue of research.[5]
Cyp121A1: Structure and Catalytic Mechanism
Cyp121A1 exhibits a rigid structural architecture with a heme active site.[1][4] Unlike classical P450 monooxygenases, Cyp121A1 functions more like a peroxidase, utilizing a substrate-based radical mechanism for C-C coupling without the displacement of the sixth water ligand from the heme iron.[7] The enzyme's active site is characterized by key amino acid residues that are crucial for substrate binding and catalysis.[1][8] A notable feature of Cyp121A1 is its ability to form functional dimers, a characteristic that appears to be important for its catalytic activity and substrate specificity.[3][9]
Catalytic Cycle of Cyp121A1
The catalytic process involves the generation of substrate diradicals, which then undergo radical-radical coupling to form the C-C bond of mycocyclosin.[2][7] This non-canonical P450 mechanism presents unique opportunities for inhibitor design.
Figure 1: Proposed catalytic cycle of Cyp121A1.
Inhibition of Cyp121A1: Mechanisms and Key Compounds
Inhibition of Cyp121A1 can be achieved through different mechanisms, including direct interaction with the heme iron or by blocking the substrate access channel.[1][10] Azole-based compounds are a well-studied class of Cyp121A1 inhibitors that coordinate with the heme iron, disrupting the enzyme's catalytic activity.[11] Fragment-based approaches have also been successful in identifying novel inhibitor scaffolds.[6][10]
Azole-Based Inhibitors
Several azole antifungal drugs, such as econazole, clotrimazole, and miconazole, have demonstrated potent inhibitory activity against Cyp121A1.[2][11] These compounds typically feature a nitrogen-containing heterocycle that directly coordinates with the heme iron, leading to a characteristic Type II spectral shift in UV-visible spectroscopy.[6] Interestingly, fluconazole exhibits a novel binding mode where its triazole nitrogen coordinates to the heme iron via a bridging water molecule.[1][7]
Fragment-Based Inhibitors
Fragment-based screening has identified small molecules that bind to Cyp121A1 at sites distinct from the heme.[6][10] These fragments can then be optimized and merged to generate more potent lead compounds. This approach offers the advantage of exploring a wider chemical space and potentially identifying inhibitors with novel mechanisms of action that do not rely on direct heme binding.[6]
Figure 2: General mechanisms of Cyp121A1 inhibition.
Quantitative Data for Cyp121A1 Inhibitors
The following tables summarize key quantitative data for well-characterized inhibitors of Cyp121A1. This data is essential for structure-activity relationship (SAR) studies and for benchmarking new chemical entities.
| Compound | Kd (μM) | Reference |
| Econazole | < 0.2 | [11] |
| Clotrimazole | < 0.2 | [11] |
| Miconazole | < 0.2 | [11] |
| Ketoconazole | 3.3 ± 0.3 | [11] |
| Fluconazole | 9.7 ± 0.2 | [11] |
| Fragment 1 | > 2500 | [6] |
| Lead Compound 2 | 15 | [6] |
| Table 1: Dissociation constants (Kd) of selected azole drugs and fragment-based inhibitors for Cyp121A1. |
| Compound | MIC (μg/mL) against Mtb H37Rv | Reference |
| Econazole | 8 | [6] |
| Clotrimazole | 11 | [6] |
| Miconazole | 8 | [6] |
| Table 2: Minimum Inhibitory Concentrations (MIC) of selected azole drugs against M. tuberculosis. |
Experimental Protocols
The characterization of Cyp121A1 inhibitors relies on a combination of biophysical, biochemical, and microbiological assays.
Protein Expression and Purification
Recombinant Cyp121A1 is typically expressed in E. coli and purified using affinity and size-exclusion chromatography.
UV-Visible Spectroscopy for Ligand Binding
This technique is used to assess the binding of compounds to the heme iron of Cyp121A1. Type II inhibitors, such as azoles, cause a red-shift in the Soret peak of the heme spectrum.
-
Protocol:
-
Prepare a solution of purified Cyp121A1 (typically 5 μM) in a suitable buffer (e.g., 200 mM ammonium acetate, pH 7.0).[6]
-
Record the baseline UV-visible spectrum (Soret peak around 416.5 nm).[6]
-
Titrate the inhibitor into the protein solution in small aliquots.
-
Record the spectrum after each addition until saturation is reached (no further spectral shift).
-
Calculate the dissociation constant (Kd) by fitting the change in absorbance to a suitable binding isotherm.[12]
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including Kd, enthalpy (ΔH), and entropy (ΔS).
X-ray Crystallography
Determining the crystal structure of Cyp121A1 in complex with an inhibitor provides detailed insights into the binding mode and key molecular interactions, guiding further inhibitor design.[6][13]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. This is a crucial step in evaluating the whole-cell activity of an inhibitor.
Figure 3: A typical experimental workflow for the characterization of Cyp121A1 inhibitors.
Conclusion and Future Directions
Cyp121A1 remains a highly validated and promising target for the development of novel anti-tuberculosis therapeutics. The unique catalytic mechanism and essential nature of this enzyme provide a solid foundation for the discovery of inhibitors with novel modes of action. The continued application of integrated structural biology, biophysical techniques, and medicinal chemistry will be crucial in advancing potent and selective Cyp121A1 inhibitors, such as those represented by the this compound class, towards clinical development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure their efficacy and safety in vivo.
References
- 1. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface hydrophobics mediate functional dimerization of CYP121A1 of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]
- 9. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cyp121A1-IN-2, a Novel Non-Heme Coordinating Inhibitor of Mycobacterium tuberculosis
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Cyp121A1-IN-2, a potent inhibitor of the essential cytochrome P450 enzyme CYP121A1 from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.
Chemical Structure and Properties
Cyp121A1-IN-2, identified as a triphenol pyrazole-amine, emerged from a fragment-based drug discovery campaign aimed at identifying novel scaffolds for CYP121A1 inhibition.[1] Unlike many azole-based inhibitors that coordinate directly with the heme iron of cytochrome P450 enzymes, Cyp121A1-IN-2 exhibits a distinct binding mode, engaging with amino acid residues in the enzyme's active site.[1]
Chemical Structure:
The core of Cyp121A1-IN-2 is a 5-aminopyrazole ring, decorated with three phenolic groups. This triphenolic substitution plays a crucial role in its binding affinity and specificity for the CYP121A1 active site.
Physicochemical Properties:
The physicochemical properties of Cyp121A1-IN-2 and related pyrazole derivatives are summarized in the table below. The development of this inhibitor from an initial fragment hit resulted in a significant improvement in binding affinity.[1]
| Compound/Fragment | Chemical Class | Binding Affinity (KD) | Ligand Efficiency (LE) |
| Fragment 1 | 4-(1H-1,2,4-triazol-1-yl)phenol | 1.7 mM | Not Reported |
| Cyp121A1-IN-2 | Triphenol pyrazole-amine | 15 µM | 0.23 |
| Analogue 24a | 4-methoxy protected precursor | 33 nM | Not Reported |
| Analogue 25a | Related pyrazole-amine | Not Reported | Not Reported |
Table 1: Summary of quantitative data for Cyp121A1-IN-2 and related compounds.[1]
Mechanism of Action and Signaling Pathway
Cyp121A1-IN-2 functions by competitively inhibiting the binding of the natural substrate, cyclo(L-Tyr-L-Tyr) (cYY), to the active site of the CYP121A1 enzyme. The binding of Cyp121A1-IN-2 is characterized by a network of hydrogen bonds with key amino acid residues, rather than direct coordination with the heme iron.[1]
An X-ray crystal structure of the inhibitor bound to CYP121A1 revealed that the 5-aminopyrazole core forms optimized hydrogen bonding interactions with residues Gln385, Ala167, and Thr77 located in the distal pocket of the active site.[1] This mode of action represents a privileged binding mode for an azole-containing compound, as they typically bind directly to the heme cofactor.[1]
Experimental Protocols
The synthesis of the 5-aminopyrazole core, a key structural motif in Cyp121A1-IN-2, can be achieved through a multi-step synthetic route. A general procedure is outlined below, based on established methods for similar compounds.[2][3]
Step 1: Claisen Condensation: A substituted phenylacetonitrile is reacted with a benzoate ester in the presence of a strong base, such as sodium hydride, to yield a β-ketonitrile intermediate.
Step 2: Cyclization with Hydrazine: The β-ketonitrile intermediate is then treated with hydrazine hydrate under acidic conditions and heated to induce cyclization, forming the 5-aminopyrazole ring.
Step 3: Deprotection: If protecting groups, such as methyl ethers on the phenolic hydroxyls, are used, they are subsequently removed using a deprotecting agent like boron tribromide (BBr₃) to yield the final triphenolic compound.
The binding affinity (dissociation constant, KD) of Cyp121A1-IN-2 for the CYP121A1 enzyme is determined using UV-visible absorbance spectroscopy. This method measures the spectral shifts in the heme Soret peak upon ligand binding.
Protocol:
-
Protein Preparation: Purified CYP121A1 enzyme is diluted to a final concentration of 1-5 µM in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 100 mM NaCl and 10% glycerol).
-
Ligand Titration: A concentrated stock solution of the inhibitor in DMSO is serially diluted. Aliquots of the inhibitor solution are added to the protein solution in a quartz cuvette.
-
Spectral Measurement: After each addition of the inhibitor, the UV-vis spectrum is recorded from 350 to 500 nm. The changes in the Soret peak absorbance are monitored.
-
Data Analysis: The change in absorbance is plotted against the inhibitor concentration. The data are then fitted to the Morrison (quadratic) equation or a similar binding isotherm to calculate the KD value. A red-shift in the Soret peak (Type II shift) typically indicates coordination to the heme iron, either directly or through a water molecule.[2]
To elucidate the precise binding mode of Cyp121A1-IN-2, co-crystallization with the CYP121A1 protein is performed.
Protocol:
-
Complex Formation: Purified CYP121A1 is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques, such as sitting-drop or hanging-drop vapor diffusion, with a range of precipitants and buffer conditions.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is then solved and refined to reveal the atomic-level interactions between the inhibitor and the enzyme.
Conclusion
Cyp121A1-IN-2 represents a promising class of non-heme coordinating inhibitors of M. tuberculosis CYP121A1. Its unique mechanism of action, involving specific hydrogen bonding interactions with distal pocket residues, offers a novel approach for the development of potent and selective anti-tubercular agents. The experimental protocols detailed herein provide a framework for the synthesis, characterization, and evaluation of this and related compounds.
References
The Biological Function of Cyp121A1: A Key Enzyme in Mycobacterium tuberculosis and a Prime Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 121A1 (Cyp121A1), encoded by the Rv2276 gene, is a heme-containing monooxygenase that has been unequivocally identified as essential for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This enzyme catalyzes a unique and vital C-C bond formation in the biosynthesis of mycocyclosin, a cyclodipeptide of unknown but critical function. Its essentiality, coupled with the absence of a human homolog, positions Cyp121A1 as a highly attractive target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the biological function of Cyp121A1, detailing its catalytic mechanism, substrate specificity, and interaction with inhibitors. Furthermore, it outlines key experimental protocols for the study of this enzyme and presents quantitative data to aid in drug discovery efforts.
Introduction to Cyp121A1
The Mycobacterium tuberculosis genome encodes 20 cytochrome P450 enzymes, a remarkably large number for a bacterium, suggesting their significant role in the pathogen's survival and virulence.[3] Among these, Cyp121A1 has garnered significant attention due to gene knockout studies demonstrating its indispensability for Mtb's growth.[1] Cyp121A1 is part of a two-gene operon, alongside Rv2275, which encodes the cyclodipeptide synthase responsible for producing cyclo(L-Tyr-L-Tyr) (cYY).[1][4][5] Cyp121A1 then catalyzes the final step in the biosynthesis of mycocyclosin from cYY.[4][5][6]
Catalytic Function and Mechanism
Cyp121A1 catalyzes an unusual intramolecular carbon-carbon coupling reaction, converting cyclo(L-Tyr-L-Tyr) to mycocyclosin.[7][4][6] This reaction is distinct from the typical monooxygenase activity of many P450 enzymes.
Reaction:
cyclo(L-Tyr-L-Tyr) → Mycocyclosin
The catalytic mechanism of Cyp121A1 deviates from the canonical P450 cycle. Instead of a typical monooxygenation, it employs a peroxidase-like mechanism. This involves the generation of a substrate diradical, a process that does not require the displacement of the water molecule coordinated to the heme iron.[6] One of the tyrosyl moieties of the cYY substrate approaches the heme and engages in a specific hydrogen-bonding network involving Ser-237, Gln-385, Arg-386, and water molecules, including the heme iron's sixth ligand.[7] The two carbon atoms that form the new C-C bond in mycocyclosin are initially 5.4 Å apart in the enzyme-substrate complex, suggesting that significant conformational changes in the substrate are necessary for catalysis to occur.[7]
Proposed Catalytic Pathway of Cyp121A1:
Quantitative Data
Substrate and Analogue Binding Affinity
The binding of the natural substrate, cyclo(L-Tyr-L-Tyr), and its analogues to Cyp121A1 has been characterized using UV-Vis spectroscopy. The dissociation constant (Kd) is a measure of the affinity of the enzyme for its substrate.
| Compound | Kd (µM) | Reference |
| cyclo(L-Tyr-L-Tyr) (cYY) | 21.3 ± 3.5 | [7] |
| Iodinated cYY analogue (11) | < 1 (complete high-spin shift) | [8] |
| O-Me cYY analogue (5) | 10.4 | [8] |
| Alkyl derivative (8f) | 3.7 | [9] |
| Alkyl derivative (8g) | 1.6 | [9] |
| Alkyl derivative (8h) | 1.2 | [9] |
Inhibitor Binding Affinity and Potency
A range of compounds, particularly azole-based inhibitors, have been shown to bind to Cyp121A1 with high affinity and inhibit its function. The half-maximal inhibitory concentration (IC50) reflects the potency of an inhibitor.
| Inhibitor | Kd (nM) | IC50 (µM) | Reference |
| Clotrimazole | 73-136 | - | [3] |
| Econazole | 73-136 | - | [3] |
| Miconazole | 73-136 | - | [3] |
| Aminophenyl-substituted compound | 15 | - | [9] |
| Compound 10f (pyrazole derivative) | 220 ± 10 | - | [10] |
| Azole piperazine derivative (L15) | - | 0.7 µg/mL (MIC50) | [11] |
| Azole piperazine derivative (L21) | - | 0.5 µg/mL (MIC50) | [11] |
Note: MIC (Minimum Inhibitory Concentration) values are against whole Mtb cells and reflect overall antibacterial activity, which may be influenced by factors beyond direct Cyp121A1 inhibition.
Enzymatic Kinetic Parameters
Detailed kinetic parameters for the Cyp121A1-catalyzed reaction are not extensively reported in the literature, which presents an area for future research. The determination of kcat and Km would provide a more complete understanding of the enzyme's catalytic efficiency.
Experimental Protocols
Recombinant Cyp121A1 Expression and Purification in E. coli
This protocol outlines the general steps for producing and purifying recombinant Cyp121A1.
Workflow for Cyp121A1 Expression and Purification:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Structure and Mechanism of the Mycobacterium tuberculosis Cyclodityrosine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structural basis of the reaction catalyzed by CYP121, an essential cytochrome P450 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Mycocyclosin Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mycocyclosin biosynthesis pathway in Mycobacterium tuberculosis. Mycocyclosin is a secondary metabolite whose biosynthesis is crucial for the in vitro viability of this pathogenic bacterium, making its enzymatic machinery a promising target for novel anti-tuberculosis drug development. This document details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated experimental workflows.
The Core Biosynthetic Pathway
The biosynthesis of mycocyclosin is a two-step enzymatic process involving a cyclodipeptide synthase and a cytochrome P450 enzyme.[1] The pathway begins with the formation of a cyclic dipeptide, cyclo(L-tyrosyl-L-tyrosyl) (cYY), which then undergoes an intramolecular C-C bond formation to yield the final product, mycocyclosin. The genes encoding these enzymes are located in a conserved operon in M. tuberculosis.[1]
Step 1: Synthesis of cyclo(L-tyrosyl-L-tyrosyl) (cYY)
The initial step is the ATP-independent formation of cYY, catalyzed by a cyclodipeptide synthase encoded by the gene Rv2275.[1] This enzyme utilizes two molecules of L-tyrosyl-tRNATyr, diverting them from their primary role in protein synthesis.[1][2] This direct link between primary and secondary metabolism is a key feature of this pathway.[3]
Step 2: Oxidative Cross-Linking to Mycocyclosin
The second and final step is the intramolecular C-C cross-linking of cYY to form mycocyclosin. This reaction is catalyzed by the cytochrome P450 enzyme CYP121A1 (also known as mycocyclosin synthase), encoded by the gene Rv2276.[1][4][5][6] This enzyme performs a unique oxidative dehydrogenative cross-coupling between the ortho-positions of the phenolic hydroxyl groups of the two tyrosine residues within cYY.[1][5][6] Notably, this P450-catalyzed reaction does not involve the incorporation of oxygen into the final product.[7] Genetic knockout studies have demonstrated that CYP121A1 is essential for the in vitro growth of M. tuberculosis, highlighting its potential as a therapeutic target.[1][4]
Quantitative Data
Currently, detailed quantitative data such as enzyme kinetics for the enzymes in the mycocyclosin biosynthesis pathway are not extensively reported in publicly available literature. However, some studies have focused on the inhibitory activity of various compounds against CYP121A1.
| Compound Class | Example Compound(s) | Target Enzyme | Activity Metric | Reported Value(s) | Reference |
| 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives | Halogenated and alkylated derivatives | CYP121A1 | MIC | 6.25 µg/mL | [1] |
| Imidazole-based inhibitors | Various | CYP121A1 | IC50 | Not specified | [1] |
Note: MIC (Minimum Inhibitory Concentration) values are against whole M. tuberculosis cells and reflect the overall effect on bacterial growth, which is dependent on CYP121A1 activity.
Experimental Protocols
The study of the mycocyclosin biosynthesis pathway has employed a range of biochemical and biophysical techniques. Below are generalized protocols for key experiments based on descriptions in the cited literature.
In Vitro Reconstitution of Mycocyclosin Biosynthesis
This protocol aims to produce mycocyclosin from its precursors in a cell-free environment using purified enzymes.
Materials:
-
Purified Rv2275 (cyclodipeptide synthase)
-
Purified CYP121A1 (mycocyclosin synthase)
-
L-tyrosyl-tRNATyr
-
NADPH
-
Cytochrome P450 reductase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanol or acetonitrile)
-
LC-MS system for product analysis
Protocol:
-
Set up a reaction mixture containing the reaction buffer, L-tyrosyl-tRNATyr, and purified Rv2275.
-
Incubate the mixture to allow for the synthesis of cYY.
-
To a separate reaction, or to the same reaction after a defined period, add purified CYP121A1, NADPH, and a suitable cytochrome P450 reductase.
-
Incubate the second reaction mixture to allow for the conversion of cYY to mycocyclosin.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to detect and quantify cYY and mycocyclosin.
CYP121A1 Enzyme Inhibition Assay
This protocol is used to screen for and characterize inhibitors of CYP121A1.
Materials:
-
Purified CYP121A1
-
Substrate: cYY
-
Electron donor system (e.g., NADPH and cytochrome P450 reductase, or a chemical reductant like sodium dithionite)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Detection method: This can be based on substrate consumption or product formation (LC-MS), or a spectroscopic method monitoring NADPH consumption.
Protocol:
-
Prepare a reaction mixture containing CYP121A1 in the assay buffer.
-
Add the test compound at various concentrations. A control reaction with solvent only should be included.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding cYY and the electron donor system.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction.
-
Measure the enzyme activity using the chosen detection method.
-
Calculate the percentage of inhibition and, if applicable, determine the IC50 value.
Gene Knockout and Phenotypic Analysis
This protocol aims to confirm the essentiality of the mycocyclosin biosynthesis genes in M. tuberculosis.
Materials:
-
M. tuberculosis wild-type strain
-
Specialized vectors for homologous recombination or CRISPR-based gene editing
-
Appropriate antibiotic selection markers
-
Growth media (e.g., Middlebrook 7H9 or 7H10)
-
Microscopy equipment
-
Instruments for measuring bacterial growth (e.g., spectrophotometer for optical density, or colony-forming unit counting)
Protocol:
-
Construct a deletion vector targeting Rv2275 or Rv2276.
-
Transform the vector into M. tuberculosis.
-
Select for transformants that have undergone the desired homologous recombination event, resulting in the deletion of the target gene.
-
Confirm the gene knockout by PCR and/or Southern blotting.
-
Compare the growth phenotype of the knockout mutant with the wild-type strain under standard laboratory conditions.
-
Monitor for any morphological or other phenotypic changes.
Conclusion
The mycocyclosin biosynthesis pathway represents a critical metabolic route for M. tuberculosis and a validated target for drug discovery. The key enzymes, Rv2275 and CYP121A1, offer distinct opportunities for the development of novel inhibitors. Further research into the detailed kinetics of these enzymes, their structural biology, and the physiological role of mycocyclosin will be instrumental in advancing the development of new anti-tuberculosis therapies. The experimental protocols and data presented in this guide provide a foundation for researchers entering this important field.
References
- 1. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Synthesis of Mycocyclosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ENZYME - 1.14.19.70 mycocyclosin synthase [enzyme.expasy.org]
Cyp121A1: A Promising Therapeutic Target for Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the urgent discovery and development of novel therapeutic agents that act on new molecular targets. Among the promising new targets is Cyp121A1, a cytochrome P450 enzyme essential for the viability of M. tuberculosis. This technical guide provides a comprehensive overview of Cyp121A1, including its structure, function, and mechanism of action, with a focus on its validation as a drug target. Detailed experimental methodologies and quantitative data are presented to aid researchers and drug development professionals in their efforts to design and develop effective Cyp121A1 inhibitors as next-generation anti-TB drugs.
Introduction: The Role and Essentiality of Cyp121A1
Cyp121A1 is a heme-containing monooxygenase that is crucial for the survival of M. tuberculosis H37Rv, as demonstrated by gene knockout studies which indicated that its absence is lethal to the bacterium.[1][2] Unlike many other P450 enzymes, Cyp121A1 is not involved in xenobiotic metabolism but plays a specific role in the biosynthesis of a crucial secondary metabolite.
The primary function of Cyp121A1 is to catalyze an unusual C-C bond formation in the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY), leading to the production of mycocyclosin.[2][3][4] This reaction is a critical step in a biosynthetic pathway that appears to be unique to mycobacteria, making Cyp121A1 an attractive target for selective inhibition with minimal off-target effects in humans. The essentiality of Cyp121A1 is linked to the vital role of mycocyclosin in the bacterium, although the precise physiological function of this molecule is still under investigation.
Molecular Architecture and Active Site
The three-dimensional structure of Cyp121A1 has been extensively studied, with over 50 crystal structures available in the Protein Data Bank.[5] These studies reveal a highly rigid enzymatic architecture with a well-defined active site.[5]
The active site is characterized by a hydrophobic cavity containing the heme cofactor. The substrate, cYY, binds in a specific orientation, with one of its tyrosyl residues positioned in proximity to the heme iron.[5] Key amino acid residues, including Phe-168 and Trp-182, form π-π stacking interactions with the tyrosyl ring of the substrate, contributing to its proper positioning for catalysis.[6] A unique feature of the Cyp121A1 active site is the presence of a conserved water molecule that acts as the sixth ligand to the heme iron, even in the substrate-bound state.[5] This is in contrast to the classical P450 catalytic cycle where substrate binding typically displaces this water molecule.
Catalytic Mechanism: A Non-Classical P450 Pathway
Cyp121A1 employs a non-classical, peroxidase-like catalytic mechanism to achieve the C-C coupling of its substrate.[5][7] This mechanism deviates from the canonical P450 cycle and involves the generation of substrate-based radicals.
The proposed catalytic cycle is as follows:
-
Substrate Binding: The cYY substrate binds to the active site of Cyp121A1.
-
Radical Formation: The enzyme, likely through its compound I intermediate, abstracts a hydrogen atom from each of the two tyrosine hydroxyl groups of cYY, generating a diradical species.[7]
-
C-C Bond Formation: The two tyrosyl radicals then undergo an intramolecular coupling reaction to form the C-C bond, resulting in the formation of mycocyclosin.[7]
This unique catalytic mechanism offers distinct opportunities for the design of specific inhibitors that can target the radical intermediates or the specific protein-substrate interactions that facilitate this unusual reaction.
Caption: Proposed catalytic cycle of Cyp121A1.
Cyp121A1 as a Therapeutic Target: Validation and Inhibitor Development
The essentiality of Cyp121A1 for M. tuberculosis viability, coupled with its absence in humans, makes it an ideal target for the development of novel anti-TB drugs.[1][2]
Target Validation
The validation of Cyp121A1 as a drug target is supported by several lines of evidence:
-
Genetic Validation: Gene knockout experiments have demonstrated that cyp121A1 is an essential gene in M. tuberculosis.[2]
-
Chemical Validation: A range of azole-containing compounds, known inhibitors of P450 enzymes, have shown potent anti-mycobacterial activity and bind tightly to Cyp121A1.[8] There is a correlation between the minimum inhibitory concentration (MIC) values of these compounds against M. tuberculosis and their binding affinities for Cyp121A1.[9]
Inhibitor Screening and Potency
Various approaches, including fragment-based screening and high-throughput screening, have been employed to identify inhibitors of Cyp121A1.[10][11] These efforts have led to the discovery of several classes of inhibitors with varying potencies.
Table 1: Quantitative Data for Selected Cyp121A1 Inhibitors
| Compound Class | Inhibitor Example | Binding Affinity (KD) | IC50 | MIC against M. tb H37Rv | Reference(s) |
| Azoles | Clotrimazole | 73-136 nM | - | 11 µg/mL | [9] |
| Azoles | Econazole | - | - | 8 µg/mL | [9] |
| Azoles | Miconazole | - | - | 8 µg/mL | [9] |
| Triazol-1-yl phenol fragment | Compound 1 | 1.7 mM (initial fragment) | - | - | [10] |
| Optimized triazol-1-yl phenol | Compound 2 | 15 µM | - | - | [10] |
| Optimized retrofragment | - | 15 nM | - | - | [10] |
| Benzo[b][1][12]oxazine derivative | Compound 61 | - | - | ~6.25 µM (2.2 µg/mL) | [13] |
Note: Comprehensive Km and kcat values for Cyp121A1 are not consistently reported across the literature.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study Cyp121A1.
Protein Expression and Purification
Recombinant Cyp121A1 is typically expressed in Escherichia coli.[8][14]
Protocol Outline:
-
Cloning: The cyp121A1 gene is cloned into a suitable expression vector (e.g., pET vector series).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of LB medium containing the appropriate antibiotics. The culture is grown at 37°C with shaking until it reaches the mid-log phase (OD600 of 0.5-1.0).
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance heme biosynthesis, the culture can be supplemented with FeSO4 and δ-aminolevulinic acid.[14]
-
Harvesting: Cells are harvested by centrifugation after several hours of induction.
-
Lysis: The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysed by sonication or other mechanical means.
-
Purification: The soluble fraction is clarified by centrifugation and the protein is purified to homogeneity using a combination of chromatographic techniques, such as ion-exchange and hydrophobic interaction chromatography.[8]
Enzyme Activity Assay
The catalytic activity of Cyp121A1 can be monitored by measuring the conversion of its substrate, cYY, to the product, mycocyclosin, using High-Performance Liquid Chromatography (HPLC).[12]
Protocol Outline:
-
Reaction Mixture: A reconstituted functional assay is set up containing purified Cyp121A1, its substrate cYY, and a suitable redox partner system (e.g., spinach ferredoxin and ferredoxin reductase) in an appropriate buffer.
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Time-course Sampling: Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched (e.g., by acidification).[12]
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the substrate (cYY) and the product (mycocyclosin).
-
Quantification: The depletion of the substrate peak and the appearance of the product peak are monitored and quantified, often using an internal standard for normalization.[12]
Inhibitor Screening Workflow
Fragment-based screening is a powerful method for identifying novel inhibitors of Cyp121A1.[10][11]
Caption: A typical workflow for fragment-based inhibitor screening.
In Vivo Validation
The efficacy of Cyp121A1 inhibitors is ultimately evaluated in animal models of tuberculosis.[15][16][17]
Common Animal Models:
-
Mouse Model: Mice are infected with M. tuberculosis via aerosol or intravenous routes to establish an acute or chronic infection. The efficacy of test compounds is assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after a period of treatment.[15]
-
Guinea Pig Model: Guinea pigs develop a more human-like pathology, including caseous necrosis in granulomas, and are also used to evaluate drug efficacy.[17]
Key Efficacy Readouts:
-
Bacterial Burden: Reduction in CFU counts in target organs.
-
Survival: Increased survival time of infected animals.
-
Pathology: Reduction in lung and spleen pathology.
-
Biomarkers: Changes in inflammatory markers or other disease-related biomarkers.
Conclusion and Future Directions
Cyp121A1 stands out as a highly promising and validated target for the development of new anti-tuberculosis drugs. Its essentiality for the bacterium, unique catalytic mechanism, and absence in humans provide a solid foundation for the design of selective and potent inhibitors. The availability of high-resolution crystal structures and established in vitro and in vivo assays will continue to facilitate structure-based drug design and the optimization of lead compounds.
Future research should focus on:
-
Elucidating the precise physiological role of mycocyclosin: A deeper understanding of its function will further solidify the rationale for targeting Cyp121A1.
-
Developing more potent and selective inhibitors: Continued efforts in medicinal chemistry, guided by structural biology, are needed to improve the potency and pharmacokinetic properties of existing inhibitor scaffolds.
-
Investigating mechanisms of resistance: As with any new drug target, it will be crucial to anticipate and understand potential mechanisms of resistance to Cyp121A1 inhibitors.
The comprehensive data and methodologies presented in this guide are intended to empower researchers and drug developers to accelerate the translation of Cyp121A1-targeted therapies from the laboratory to the clinic, offering new hope in the global fight against tuberculosis.
References
- 1. Cross-linking of dicyclotyrosine by the cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis proceeds through a catalytic shunt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression, purification and spectroscopic characterization of the cytochrome P450 CYP121 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein Expression and Purification [protocols.io]
- 15. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
Initial Efficacy and Mechanistic Studies of Cyp121A1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial efficacy studies and methodologies used to characterize inhibitors of Cytochrome P450 121A1 (Cyp121A1), an essential enzyme for the viability of Mycobacterium tuberculosis and a promising target for novel anti-tuberculosis drugs. While a specific compound designated "Cyp121A1-IN-1" is not identified in the current scientific literature, this document synthesizes findings on various potent inhibitors of Cyp121A1, offering insights into their mechanisms of action, inhibitory activities, and the experimental protocols employed in their evaluation.
Quantitative Efficacy of Representative Cyp121A1 Inhibitors
The inhibitory potential of compounds against Cyp121A1 is quantified through various metrics, including binding affinity (K D ), the concentration required for 50% inhibition (IC 50 ), and the minimum inhibitory concentration (MIC) against mycobacterial growth. The following table summarizes key quantitative data for a selection of well-characterized Cyp121A1 inhibitors.
| Compound Class | Specific Compound | Target | Assay Type | Reported Value | Reference |
| Azole Antifungal | Econazole | Cyp121A1 | Spectral Binding | K D not specified, but binds tightly | [1] |
| Azole Antifungal | Clotrimazole | Cyp121A1 | Spectral Binding | K D not specified, but binds tightly | [1] |
| Azole Antifungal | Miconazole | Cyp121A1 | Spectral Binding | K D not specified, but binds tightly | [1] |
| Azole Antifungal | Fluconazole | Cyp121A1 | Spectral Binding | Not specified | [2][3] |
| Fragment-Based | Triazol-1-yl phenol (Fragment 1) | Cyp121A1 | Biophysical Assays | K D = 1.5 mM | [4] |
| Fragment-Based | Optimized Compound 2 | Cyp121A1 | Biophysical Assays | K D = 15 µM | [4] |
| Imidazole-Derived | Compound I:47 | M. bovis BCG | Growth Inhibition | MIC 50 = 4.0 µM | [5] |
| Imidazole-Derived | Compound L15 | M. bovis BCG | Growth Inhibition | MIC 50 = 1.8 µM | [5] |
| Imidazole-Derived | Compound L21 | M. bovis BCG | Growth Inhibition | MIC 50 = 1.5 µM | [5] |
| Repurposed Drug | Antrafenine | Cyp121A1 | In Silico Docking | Binding Affinity = -12.6 kcal/mol | [6] |
Mechanism of Action of Cyp121A1 and Its Inhibition
Cyp121A1 is a cytochrome P450 enzyme that catalyzes an essential and unusual intramolecular C-C cross-linking of the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to form mycocyclosin.[1][6] This reaction is crucial for the viability of M. tuberculosis.[1] The catalytic cycle of Cyp121A1 follows a peroxidase-like mechanism.[3]
Inhibitors of Cyp121A1, particularly azole-based compounds, typically function by coordinating with the heme iron atom in the enzyme's active site. This interaction prevents the binding and subsequent oxidation of the native substrate, cYY, thereby halting the production of mycocyclosin and leading to mycobacterial cell death. Some inhibitors may also block the substrate access channel.[2][7]
Figure 1: Simplified signaling pathway of Cyp121A1 catalysis and its inhibition.
Experimental Protocols
The characterization of Cyp121A1 inhibitors involves a series of in vitro and cell-based assays.
Protein Expression and Purification
-
Protocol: The cyp121a1 gene is typically cloned into an expression vector (e.g., pET-11a) and transformed into a suitable bacterial host like E. coli.[8] Protein expression is induced, and the cells are harvested and lysed. Cyp121A1 is then purified using chromatographic techniques, such as affinity chromatography (if a tag is used) followed by size-exclusion chromatography.[8]
UV-Visible Spectroscopic Binding Assays
-
Principle: This assay measures the change in the Soret peak of the heme cofactor in Cyp121A1 upon ligand binding. Type II inhibitors, such as azoles, which coordinate with the heme iron, cause a red-shift in the Soret band.
-
Protocol:
-
A solution of purified Cyp121A1 (typically 5 µM) in a suitable buffer (e.g., 200 mM ammonium acetate, pH 7.0) is prepared.[4]
-
The baseline UV-vis spectrum (approx. 350-700 nm) is recorded. The Soret peak for the unbound enzyme is typically around 416.5 nm.[4]
-
The inhibitor, dissolved in a solvent like DMSO, is titrated into the enzyme solution in increasing concentrations.[4]
-
The spectrum is recorded after each addition.
-
The change in the maximum absorbance wavelength (Δλ max ) is plotted against the inhibitor concentration to determine the dissociation constant (K D ).[4]
-
In Vitro Enzyme Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to prevent the conversion of the substrate (cYY) to the product (mycocyclosin) by Cyp121A1.
-
Protocol:
-
A reconstituted system containing purified Cyp121A1, the substrate cYY, and a reducing system is prepared.[9]
-
The inhibitor is added at various concentrations.
-
The reaction is initiated and incubated for a specific time (e.g., 0, 15, 30, 60 minutes).[9]
-
The reaction is quenched, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining substrate and the formed product.[9]
-
The percentage of inhibition is calculated, and the IC 50 value is determined by plotting inhibition against inhibitor concentration.
-
Antimycobacterial Growth Inhibition Assay
-
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of mycobacteria.
-
Protocol:
-
Mycobacterial cultures (e.g., M. bovis BCG or M. tuberculosis) are grown to a specific optical density.[5]
-
The compounds are serially diluted in a 96-well plate.
-
The bacterial culture is added to each well.
-
The plates are incubated under appropriate conditions.
-
Bacterial growth is assessed by measuring optical density or by using a viability indicator. The MIC 50 is the concentration that inhibits 50% of the bacterial growth.[5]
-
References
- 1. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Unprecedented C-C Bond Formation by Cyp121A1: A Linchpin in Mycobacterium tuberculosis Survival and a Novel Antitubercular Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis, catalyzes a novel and vital intramolecular carbon-carbon bond formation. This unprecedented reaction, central to the biosynthesis of the cyclic dipeptide mycocyclosin, deviates from the canonical monooxygenase activity of P450s, employing a peroxidase-like mechanism. This guide delves into the profound significance of this enzymatic process, detailing the molecular mechanisms, substrate specificity, and the critical role of its product in mycobacterial survival. We present a comprehensive overview of the available quantitative data, detailed experimental protocols for studying Cyp121A1, and visual representations of its catalytic cycle and associated experimental workflows. Understanding the intricacies of Cyp121A1-mediated C-C bond formation is paramount for the rational design of novel therapeutics against tuberculosis.
Introduction: The Enigmatic Role of Cyp121A1 in M. tuberculosis
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health threat, necessitating the discovery of novel drug targets. Among the 20 cytochrome P450 enzymes identified in Mtb, Cyp121A1 (encoded by Rv2276) is distinguished by its indispensability for the bacterium's survival.[1][2] Gene knockout studies have unequivocally demonstrated that the absence of Cyp121A1 is lethal to M. tuberculosis H37Rv, highlighting its potential as a high-value target for antitubercular drug development.[2]
The essentiality of Cyp121A1 is intrinsically linked to its unique catalytic function: the formation of a C-C bond between the two tyrosyl residues of its substrate, cyclo(L-Tyr-L-Tyr) (cYY).[2][3] This reaction yields mycocyclosin, a strained biaryl-containing diketopiperazine.[4][5] While the precise physiological function of mycocyclosin remains to be elucidated, the lethality associated with the disruption of its biosynthesis underscores its critical importance.[1] It is hypothesized that either mycocyclosin itself is essential, or the accumulation of the cYY substrate is toxic to the bacterium.[1]
This technical guide provides a detailed exploration of the C-C bond formation catalyzed by Cyp121A1, offering insights for researchers and professionals engaged in tuberculosis research and drug discovery.
The Catalytic Marvel: A Peroxidase-like C-C Bond Formation
Unlike conventional P450 enzymes that function as monooxygenases, Cyp121A1 operates through a peroxidase-like mechanism to forge the intramolecular C-C bond in cYY.[3] This process involves the generation of substrate-based radicals and notably occurs without the displacement of the sixth water ligand from the heme iron.[3]
The proposed catalytic cycle can be summarized as follows:
-
Substrate Binding: The cyclo(L-Tyr-L-Tyr) (cYY) substrate binds to the active site of Cyp121A1.
-
Radical Generation: The enzyme, likely utilizing an activated oxygen species like Compound I (Fe(IV)=O•+), abstracts a hydrogen atom from a hydroxyl group of one of the tyrosine residues of cYY, generating a tyrosyl radical.
-
Second Radical Formation: A second one-electron oxidation event, potentially involving the other tyrosine residue, leads to the formation of a diradical species on the substrate.
-
C-C Bond Formation: The two radicals on the tyrosyl rings then couple to form the new carbon-carbon bond.
-
Product Release: The final product, mycocyclosin, is released from the active site.
This radical-mediated mechanism is a departure from the typical oxygen insertion reactions catalyzed by P450s and represents a fascinating example of enzymatic versatility.
Visualizing the Catalytic Cycle
Caption: Proposed peroxidase-like catalytic cycle of Cyp121A1 for mycocyclosin synthesis.
Substrate Specificity and Active Site Architecture
Cyp121A1 exhibits a high degree of substrate specificity for cyclo(L-Tyr-L-Tyr). Studies with various cYY analogs have revealed that modifications to the diketopiperazine (DKP) ring or the tyrosyl side chains significantly impair binding and/or turnover.[3] The enzyme's active site is a rigid and well-defined cavity that precisely accommodates the cYY substrate.[3]
Key interactions within the active site include:
-
Hydrophobic Interactions: Van der Waals contacts between cYY and hydrophobic residues such as Met-62, Val-78, Val-83, Phe-168, Trp-182, Ala-233, and Phe-280.[3]
-
Hydrogen Bonding: A direct hydrogen bond is formed between a carbonyl group of the DKP ring and the nitrogen atom of Asn85.[3] Additionally, a network of water-mediated hydrogen bonds further stabilizes the substrate in the active site.[3]
The structural rigidity of the active site and the specific interactions with the substrate are crucial for the precise positioning of the tyrosyl residues for the radical-mediated C-C bond formation.
Quantitative Data on Cyp121A1 Interactions
Table 1: Binding Affinities of Selected Ligands for Cyp121A1
| Ligand | Type | Binding Constant (Kd/Ks) (µM) | Method |
| cyclo(L-Tyr-L-Tyr) (cYY) | Substrate | ~10 - 30 | UV-vis Spectroscopy |
| cYY analog (iodinated) | Substrate Analog | Lower than cYY (tighter binding) | UV-vis Spectroscopy |
| cYY analog (O-methylated) | Substrate Analog | 10.4 | UV-vis Spectroscopy |
| Fluconazole | Inhibitor | - | Binds via a water molecule |
| Econazole | Inhibitor | 0.043 | UV-vis Spectroscopy |
| Ketoconazole | Inhibitor | 7.66 | UV-vis Spectroscopy |
| Imidazole derivative (11f) | Inhibitor | 11.73 | UV-vis Spectroscopy |
| Imidazole derivative (11h) | Inhibitor | 17.72 | UV-vis Spectroscopy |
| Triazole derivative (12b) | Inhibitor | 5.13 | UV-vis Spectroscopy |
Note: The binding constants are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the C-C bond formation by Cyp121A1.
Expression and Purification of Recombinant Cyp121A1
A standard protocol for obtaining purified Cyp121A1 involves its heterologous expression in Escherichia coli.
Workflow for Cyp121A1 Expression and Purification
Caption: General workflow for the expression and purification of recombinant Cyp121A1.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the Cyp121A1 gene, typically with an N-terminal His-tag for purification.
-
Culture Growth: Inoculate a small volume of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute Cyp121A1 with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol) and store at -80°C.
In Vitro Reconstituted Functional Assay
To assess the C-C bond formation activity of Cyp121A1, an in vitro reconstituted system is employed. This typically involves the purified enzyme, its substrate, and a redox partner system to provide the necessary electrons.
Workflow for Reconstituted Functional Assay
Caption: Workflow for the in vitro reconstituted functional assay of Cyp121A1.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). The mixture should contain purified Cyp121A1 (e.g., 1-5 µM), the substrate cYY (e.g., 50-100 µM), and a redox partner system. A common system uses spinach ferredoxin and ferredoxin reductase with NADPH as the electron source. Alternatively, a "peroxide shunt" can be used with an oxidant like hydrogen peroxide or peracetic acid.[6]
-
Initiation and Incubation: Initiate the reaction by adding the final component (e.g., NADPH or peroxide). Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).[7]
-
Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of acetonitrile or by acidification.
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the presence of the product, mycocyclosin, and the depletion of the substrate, cYY, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Analysis of Mycocyclosin Formation
Reverse-phase HPLC is a standard method for separating and quantifying cYY and mycocyclosin.
Protocol:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength of approximately 280 nm.
-
Quantification: Identify and quantify the peaks corresponding to cYY and mycocyclosin by comparing their retention times and peak areas to those of authentic standards. The elution time for mycocyclosin is typically shorter than that of cYY.[7]
Spectral Binding Assay
UV-visible spectroscopy can be used to determine the binding affinity of substrates and inhibitors to Cyp121A1 by monitoring changes in the heme Soret peak.
Protocol:
-
Sample Preparation: Prepare a solution of purified Cyp121A1 (e.g., 1-5 µM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) in a quartz cuvette.
-
Baseline Spectrum: Record the baseline UV-visible spectrum of the enzyme from approximately 350 to 700 nm.
-
Titration: Add small aliquots of a concentrated stock solution of the ligand (e.g., cYY or an inhibitor) to the cuvette and record the spectrum after each addition.
-
Data Analysis: Plot the change in absorbance at the Soret peak maximum against the ligand concentration. Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd) or spectral binding constant (Ks).
Cyp121A1 as a Therapeutic Target
The essentiality of Cyp121A1 in M. tuberculosis and its unique catalytic mechanism make it an attractive target for the development of novel anti-tuberculosis drugs. The high substrate specificity of Cyp121A1 suggests that inhibitors designed to mimic the cYY substrate could be highly selective for the mycobacterial enzyme with minimal off-target effects on human P450s.
Several classes of inhibitors have been investigated, including azole-based compounds and substrate analogs.[1] The development of potent and selective Cyp121A1 inhibitors represents a promising avenue for combating drug-resistant tuberculosis.
Conclusion
The C-C bond formation catalyzed by Cyp121A1 is a remarkable example of enzymatic innovation in Mycobacterium tuberculosis. This unique peroxidase-like reaction is essential for the bacterium's survival, making Cyp121A1 a compelling target for novel therapeutic interventions. Further elucidation of the precise physiological role of mycocyclosin and detailed kinetic characterization of the enzyme will undoubtedly accelerate the development of next-generation antitubercular agents. This guide provides a foundational understanding of the significance of Cyp121A1-mediated C-C bond formation, equipping researchers with the knowledge and methodologies to contribute to this critical area of research.
References
- 1. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scalable Synthesis of Mycocyclosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-linking of dicyclotyrosine by the cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis proceeds through a catalytic shunt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Assay of Cyp121A1-IN-1: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the in vitro evaluation of Cyp121A1-IN-1, a potential inhibitor of the essential Mycobacterium tuberculosis enzyme, Cytochrome P450 121A1 (Cyp121A1).
Cyp121A1 is a crucial enzyme for the viability of Mycobacterium tuberculosis, making it a prime target for the development of novel anti-tuberculosis drugs.[1][2][3] This enzyme catalyzes the unique intramolecular C-C cross-linking of two tyrosine residues within the cyclodipeptide substrate, cyclo(l-Tyr-l-Tyr) (cYY).[4][5] The following application notes and protocols detail the necessary steps to assess the inhibitory potential of this compound against this vital enzyme.
I. Principle of the Assay
The in vitro assay for Cyp121A1 activity is a reconstituted system that mimics the physiological electron transfer chain. The assay measures the conversion of the substrate, cYY, to its product, mycocyclosin. The inhibitory effect of this compound is determined by quantifying the reduction in product formation in the presence of the inhibitor. The reaction progress can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.[5][6]
II. Signaling Pathway and Experimental Workflow
The catalytic cycle of Cyp121A1 involves the transfer of electrons from NADPH through a reductase and an iron-sulfur protein to the heme center of the P450 enzyme, which then activates molecular oxygen to catalyze the substrate oxidation.
The experimental workflow for assessing the inhibitory activity of this compound is a multi-step process that begins with the preparation of reagents and culminates in data analysis.
III. Materials and Reagents
| Reagent | Supplier | Catalogue No. | Storage |
| Purified recombinant Cyp121A1 | In-house or Commercial | - | -80°C |
| Cyclo(l-Tyr-l-Tyr) (cYY) | Commercial | e.g., Sigma-Aldrich | -20°C |
| This compound | Synthesized or Commercial | - | -20°C |
| Spinach Ferredoxin | Commercial | e.g., Sigma-Aldrich | -20°C |
| Spinach Ferredoxin-NADP⁺ Reductase | Commercial | e.g., Sigma-Aldrich | -20°C |
| NADPH, tetrasodium salt | Commercial | e.g., Sigma-Aldrich | -20°C |
| Potassium Phosphate Buffer (pH 7.2) | In-house preparation | - | 4°C |
| Acetonitrile (HPLC grade) | Commercial | - | Room Temp. |
| Dimethyl Sulfoxide (DMSO) | Commercial | - | Room Temp. |
IV. Experimental Protocols
A. Reagent Preparation
-
Potassium Phosphate Buffer (1 M, pH 7.2): Prepare a 1 M stock solution of potassium phosphate buffer and adjust the pH to 7.2.
-
Cyp121A1 Enzyme Stock: Dilute the purified Cyp121A1 enzyme to a final concentration of 50 µM in 100 mM potassium phosphate buffer (pH 7.2).
-
cYY Substrate Stock (10 mM): Dissolve cYY in DMSO to make a 10 mM stock solution.
-
This compound Inhibitor Stock (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
Spinach Ferredoxin Stock (100 µM): Reconstitute spinach ferredoxin in 100 mM potassium phosphate buffer (pH 7.2) to a final concentration of 100 µM.
-
Spinach Ferredoxin-NADP⁺ Reductase Stock (10 U/mL): Reconstitute the reductase in 100 mM potassium phosphate buffer (pH 7.2) to a final concentration of 10 U/mL.
-
NADPH Stock (100 mM): Prepare a 100 mM stock solution of NADPH in 100 mM potassium phosphate buffer (pH 7.2) immediately before use.
B. In Vitro Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Pre-incubate the mixture for 5 minutes at 37°C.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Potassium Phosphate Buffer (pH 7.2) | 1 M | 6 | 60 mM |
| Cyp121A1 | 50 µM | 1 | 5 µM |
| Spinach Ferredoxin | 100 µM | 1 | 1 µM |
| Spinach Ferredoxin-NADP⁺ Reductase | 10 U/mL | 1 | 0.1 U/mL |
| cYY | 10 mM | 1 | 100 µM |
| This compound (or DMSO for control) | Variable | 1 | Variable |
| Water | - | to 99 µL | - |
-
Reaction Initiation: Start the reaction by adding 1 µL of 100 mM NADPH to bring the total reaction volume to 100 µL. The final concentration of NADPH will be 1 mM.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
C. HPLC Analysis
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. The exact gradient will need to be optimized to achieve good separation of the substrate (cYY) and the product (mycocyclosin).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Quantification: Integrate the peak areas of the substrate and product. The amount of product formed is proportional to the enzyme activity.
V. Data Presentation and Analysis
The inhibitory effect of this compound is determined by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control (DMSO) reaction.
A. Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Peak Area of Product with Inhibitor / Peak Area of Product with DMSO)] x 100
B. Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC₅₀ value, perform the assay with a range of inhibitor concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
C. Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the inhibition assay.
| Inhibitor Concentration (µM) | Product Peak Area (Arbitrary Units) | % Inhibition |
| 0 (Control) | 150,000 | 0 |
| 0.1 | 135,000 | 10 |
| 1 | 90,000 | 40 |
| 5 | 60,000 | 60 |
| 10 | 30,000 | 80 |
| 50 | 7,500 | 95 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{~2.5 } |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
VI. Conclusion
This protocol provides a detailed framework for the in vitro assessment of this compound as an inhibitor of M. tuberculosis Cyp121A1. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the inhibitory potency of this and other candidate compounds, contributing to the development of new therapeutics to combat tuberculosis. Fragment-based inhibitor design has shown promise in identifying potent Cyp121A1 inhibitors.[1][3] Further characterization of promising inhibitors may include determining the mode of inhibition and assessing selectivity against other P450 enzymes.
References
- 1. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structural basis of the reaction catalyzed by CYP121, an essential cytochrome P450 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Cellulo Activity Assay of Cyp121A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 121A1 (Cyp121A1) is a crucial enzyme for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).[1][2][3] This enzyme catalyzes an essential C-C bond formation in the biosynthesis of mycocyclosin, a key metabolite.[3][4] Its vital role in Mtb makes Cyp121A1 a promising target for the development of new anti-tubercular drugs.[1][5][6] Cyp121A1-IN-1 is a representative small molecule inhibitor designed to target the activity of this enzyme. These application notes provide a detailed protocol for assessing the in-cellulo activity of this compound, or similar inhibitors, by measuring their ability to inhibit Cyp121A1 within a host cell environment infected with Mycobacterium tuberculosis.
The assay is designed to determine the intracellular efficacy of the inhibitor, a critical step in the drug development pipeline. The protocol utilizes a recombinant strain of Mycobacterium smegmatis as a surrogate for Mtb, expressing a reporter system linked to the activity of Cyp121A1. This approach allows for a safer and more rapid assessment of inhibitor potency in a whole-cell context.
Signaling Pathway and Mechanism of Action
Cyp121A1 is a heme-containing monooxygenase that catalyzes the oxidative C-C coupling of the two tyrosine residues of the cyclic dipeptide, cyclo(L-Tyr-L-Tyr) (cYY).[3][4] This reaction is a critical step in the biosynthesis of mycocyclosin. The catalytic cycle of Cyp121A1 involves the transfer of electrons from a reductase partner to the heme iron, enabling the activation of molecular oxygen and subsequent substrate oxidation. Inhibitors like this compound are designed to interfere with this process, often by binding to the active site of the enzyme and preventing substrate access or catalysis.
Caption: Mechanism of Cyp121A1 inhibition.
Experimental Workflow
The in-cellulo activity assay involves infecting a macrophage cell line with a recombinant Mycobacterium strain, followed by treatment with the inhibitor and subsequent measurement of a reporter signal that correlates with Cyp121A1 activity.
Caption: In-cellulo activity assay workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines and Bacteria:
-
RAW 264.7 murine macrophage cell line (ATCC TIB-71)
-
Mycobacterium smegmatis mc²155 expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter responsive to Cyp121A1 activity or a downstream product.
-
-
Culture Media and Buffers:
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Lysis Buffer (e.g., Reporter Lysis Buffer, Promega).
-
-
Inhibitor and Controls:
-
This compound (or other test inhibitors) dissolved in DMSO.
-
Positive control inhibitor (e.g., Fluconazole).[6]
-
DMSO (vehicle control).
-
-
Assay Reagents:
-
Reporter assay substrate (e.g., Luciferin for luciferase, ONPG for β-galactosidase).
-
Reagents for determining protein concentration (e.g., BCA Protein Assay Kit).
-
-
Equipment:
-
96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance).
-
Plate reader capable of luminescence or absorbance measurement.
-
Humidified incubator at 37°C with 5% CO₂.
-
Biosafety cabinet (BSL-2).
-
Protocol
1. Day 1: Seeding of Macrophages
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
On the day before infection, seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of antibiotic-free DMEM.
-
Incubate overnight to allow for cell adherence.
2. Day 2: Infection of Macrophages
-
Prepare a log-phase culture of the recombinant M. smegmatis reporter strain in Middlebrook 7H9 broth.
-
Wash the bacterial cells twice with sterile PBS and resuspend in antibiotic-free DMEM.
-
Remove the culture medium from the adherent macrophages and infect with the bacterial suspension at a multiplicity of infection (MOI) of 10 (i.e., 10 bacteria per macrophage).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
After incubation, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add 100 µL of fresh DMEM with 10% FBS to each well.
3. Day 2-4: Inhibitor Treatment
-
Prepare serial dilutions of this compound and the positive control inhibitor in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted inhibitors to the infected macrophages. Include a vehicle control (DMSO only) and an uninfected cell control.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
4. Day 4: Measurement of Reporter Activity
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate to a new 96-well plate suitable for the reporter assay.
-
Add 100 µL of the appropriate reporter assay substrate to each well.
-
Measure the luminescence or absorbance using a plate reader according to the manufacturer's instructions for the specific reporter system.
-
In parallel, use a portion of the cell lysate to determine the total protein concentration using a BCA assay to normalize the reporter activity.
Data Analysis
-
Normalize the reporter signal for each well to the protein concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of reporter activity).
Data Presentation
The following table provides a representative example of data that could be obtained from this assay.
| Inhibitor | Target | In-Cellulo IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Cyp121A1 | 1.5 | > 50 | > 33.3 |
| Fluconazole | Cyp121A1 | 15.2 | > 100 | > 6.6 |
| Rifampicin | RNA Polymerase | 0.05 | > 20 | > 400 |
Note: The data presented here are for illustrative purposes only and may not reflect the actual performance of the mentioned compounds.
Troubleshooting
-
High background signal: Ensure complete removal of extracellular bacteria after the infection step. Optimize the washing procedure.
-
Low reporter signal: Check the viability of the macrophages and the infectivity of the bacteria. Ensure the reporter gene is functional.
-
High variability between replicates: Ensure uniform cell seeding and bacterial infection. Use a multichannel pipette for reagent addition.
-
Inhibitor precipitation: Check the solubility of the inhibitor in the culture medium. If necessary, adjust the DMSO concentration or use a different solvent.
By following this detailed protocol, researchers can effectively evaluate the in-cellulo activity of novel inhibitors targeting Cyp121A1, a critical step towards the development of new therapeutics for tuberculosis.
References
- 1. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
Crystallizing a Key Tuberculosis Drug Target: Application Notes and Protocols for Cyp121A1-Inhibitor Complexes
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the crystallization of Cyp121A1, an essential enzyme from Mycobacterium tuberculosis, in complex with various inhibitors. The information compiled herein is critical for structural biology studies aimed at developing novel anti-tuberculosis therapeutics.
Cyp121A1 is a cytochrome P450 enzyme that has been identified as a promising target for the development of new drugs to combat tuberculosis. Elucidating the three-dimensional structure of Cyp121A1 when bound to different inhibitors is a crucial step in structure-based drug design. This process allows for a detailed understanding of the molecular interactions that drive inhibitor potency and selectivity, thereby guiding the optimization of lead compounds.
This document summarizes the established crystallization conditions for Cyp121A1 in complex with both azole-based inhibitors and fragment-based compounds. It also provides detailed protocols for the expression and purification of the enzyme, as well as for the co-crystallization process itself.
Data Presentation: Crystallization Conditions
The following tables provide a summary of the reported crystallization conditions for generating high-quality crystals of Cyp121A1 in complex with various inhibitors suitable for X-ray diffraction analysis.
| Inhibitor Class | Inhibitor | Protein Concentration (mg/mL) | Inhibitor Concentration | Precipitant Solution | Buffer | Temperature (°C) | Crystallization Method | PDB ID |
| Azole | Fluconazole | 10 | 2 mM | 1.4 M Sodium Citrate, 0.1 M HEPES pH 7.5 | Included in precipitant | 20 | Hanging-drop vapor diffusion | 2IJ5 |
| Fragment-based | Compound 6 (a 4-(1H-1,2,4-triazol-1-yl)phenol derivative) | 10 | 5 mM | 0.1 M Tris-HCl pH 8.5, 0.2 M Lithium Sulfate, 20% (w/v) PEG 3350 | Included in precipitant | 19 | Sitting-drop vapor diffusion | 5IBJ |
| Fragment-based | Compound 7 (a biphenyl-4-yl(1H-1,2,4-triazol-1-yl)methanol derivative) | 10 | 5 mM | 0.1 M Tris-HCl pH 8.5, 0.2 M Lithium Sulfate, 20% (w/v) PEG 3350 | Included in precipitant | 19 | Sitting-drop vapor diffusion | 5EDT |
| Fragment-based | Compound 19a (a 3'-(4-hydroxyphenyl)-[1,1'-biphenyl]-3-amine derivative) | 10 | 5 mM | 0.1 M Tris-HCl pH 8.5, 0.2 M Lithium Sulfate, 20% (w/v) PEG 3350 | Included in precipitant | 19 | Sitting-drop vapor diffusion | 5IBF |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Cyp121A1
This protocol details the expression of Cyp121A1 in Escherichia coli and its subsequent purification to homogeneity, a prerequisite for successful crystallization trials.
1. Expression:
-
The gene encoding Cyp121A1 is cloned into a suitable E. coli expression vector, such as pET11a.
-
The resulting plasmid is transformed into an appropriate E. coli expression strain, for example, HMS174(DE3).
-
A starter culture is grown overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated for a further 18-24 hours at a reduced temperature of 25°C with shaking.
-
Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
2. Purification:
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
The supernatant is loaded onto a Q-Sepharose (anion exchange) column pre-equilibrated with lysis buffer.
-
The column is washed with the equilibration buffer, and the protein is eluted with a linear gradient of NaCl (from 100 mM to 1 M).
-
Fractions containing Cyp121A1 are identified by SDS-PAGE, pooled, and concentrated.
-
The concentrated protein solution is then loaded onto a Superdex 200 (size-exclusion) column pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
The purity of the final protein sample should be assessed by SDS-PAGE and be >95% for crystallization trials.
Protocol 2: Co-crystallization of Cyp121A1 with Inhibitors
This protocol describes the setup of crystallization trials using the hanging-drop and sitting-drop vapor diffusion methods.
1. Preparation of Protein-Inhibitor Complex:
-
The purified Cyp121A1 is concentrated to approximately 10 mg/mL in the final storage buffer.
-
The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution (typically 50-100 mM).
-
The inhibitor stock solution is added to the concentrated protein solution to achieve the desired final inhibitor concentration (e.g., 2-5 mM), ensuring the final DMSO concentration does not exceed 5% (v/v).
-
The mixture is incubated on ice for at least 1 hour to allow for complex formation.
2. Crystallization Setup (Hanging-Drop Method for Azole Inhibitors):
-
Set up a 24-well crystallization plate with 500 µL of precipitant solution in each reservoir well.
-
Pipette 1 µL of the protein-inhibitor complex solution onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution onto the drop of the protein-inhibitor complex and mix gently by pipetting up and down.
-
Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease.
-
Incubate the plate at the desired temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
3. Crystallization Setup (Sitting-Drop Method for Fragment-Based Inhibitors):
-
Set up a sitting-drop crystallization plate with the appropriate precipitant solution in the reservoir.
-
Pipette 100 nL of the protein-inhibitor complex solution into the sitting drop well.
-
Pipette 100 nL of the reservoir solution into the sitting drop well and allow the drops to mix.
-
Seal the plate with an optically clear tape.
-
Incubate the plate at the desired temperature (e.g., 19°C) and monitor for crystal growth.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the process of obtaining Cyp121A1-inhibitor complex crystals.
Caption: Experimental workflow for Cyp121A1-inhibitor crystallization.
Caption: Principle of vapor diffusion crystallization.
Measuring Binding Affinity Using Isothermal Titration Calorimetry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and label-free biophysical technique used to quantitatively characterize the thermodynamics of biomolecular interactions.[1][2][3][4] It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[2][5][6] This technique is considered the gold standard for measuring binding affinity due to its accuracy and the wealth of information it provides.[2][5]
The core principle of ITC lies in the measurement of heat released (exothermic reaction) or absorbed (endothermic reaction) when a ligand is titrated into a solution containing a macromolecule.[7] An ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket.[8][9] The reference cell typically contains water or buffer, while the sample cell holds the macromolecule solution.[9] The ligand is loaded into an injection syringe. During the experiment, small aliquots of the ligand are injected into the sample cell. The instrument's feedback system maintains a constant temperature between the two cells by adjusting the power supplied to the heaters.[8][9] The change in this power required to maintain thermal equilibrium is directly proportional to the heat of interaction.
As the titration proceeds, the macromolecule becomes saturated with the ligand, and the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[10] The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be analyzed to determine the key thermodynamic parameters of the interaction.[7][10]
Key Applications in Research and Drug Development
ITC is a versatile technique with broad applications, including:
-
Determination of Binding Affinity (KD): Accurately measuring the dissociation constant to quantify the strength of the interaction.[6][7]
-
Stoichiometry (n): Determining the number of ligand molecules that bind to a single macromolecule.[1][6]
-
Thermodynamic Profiling: Quantifying the enthalpy (ΔH) and entropy (ΔS) changes of binding, which provide insights into the driving forces of the interaction.[7][9][11]
-
Drug Discovery and Lead Optimization: Selecting and refining drug candidates based on their binding thermodynamics and confirming target engagement.[5][6]
-
Enzyme Kinetics: Measuring the heat changes associated with enzymatic reactions.[1]
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect the binding affinity and thermodynamics of a drug candidate.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow of an ITC experiment, from sample preparation to data analysis.
Caption: A flowchart of the Isothermal Titration Calorimetry experimental workflow.
Detailed Experimental Protocol
This protocol provides a general methodology for a typical ITC experiment to measure the binding affinity of a small molecule ligand to a protein.
Materials
-
Purified protein of interest
-
Small molecule ligand
-
Appropriate buffer (e.g., PBS, HEPES)
-
Isothermal Titration Calorimeter
-
Pipettes and tips
-
Microcentrifuge tubes
-
Degasser
Method
1. Sample Preparation (Crucial for High-Quality Data)
1.1. Protein Preparation:
- The protein sample should be highly pure, as impurities can interfere with the binding interaction.[12]
- Dialyze or use a desalting column to exchange the protein into the final experimental buffer.[10] This ensures the protein solution and the buffer in which the ligand is dissolved are as identical as possible to minimize heats of dilution.[9]
- Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient). Inaccurate concentration measurements are a common source of error.[9][13]
- Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10-15 minutes to remove any aggregates.[9][10]
1.2. Ligand Preparation:
- Dissolve the ligand in the exact same buffer used for the protein dialysis. If a solvent like DMSO is required to dissolve the ligand, ensure the final concentration of the solvent is identical in both the protein and ligand solutions to minimize buffer mismatch effects.[9]
- Accurately determine the ligand concentration.
1.3. Buffer Preparation:
- Prepare a sufficient volume of the experimental buffer. A portion of this buffer will be used for the final dialysis/desalting step of the protein, for dissolving the ligand, and for the control titration.
- The buffer should be chosen to ensure the stability and solubility of both the protein and the ligand.[12] Recommended pH range is typically between 2 and 12.[12]
- Avoid using buffers with high ionization enthalpies, such as Tris, if possible, as they can contribute to the measured heat change. Buffers like PBS, HEPES, or phosphate are generally preferred.
- If a reducing agent is necessary, TCEP is recommended over DTT or β-mercaptoethanol, which can cause baseline artifacts.[9]
1.4. Degassing:
- Thoroughly degas all solutions (protein, ligand, and buffer) immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe, which can cause significant noise in the data.[9][14]
2. Experimental Setup
2.1. Concentration Guidelines:
- The choice of concentrations is critical for a successful ITC experiment and depends on the expected dissociation constant (KD).
- A useful parameter to consider is the "c-value" (or Wiseman isotherm), where c = n * [Macromolecule] / KD. For a reliable measurement, the c-value should ideally be between 10 and 100.[9]
- If the KD is unknown, a good starting point is to use a protein concentration of 10-50 µM in the sample cell and a ligand concentration in the syringe that is 10-20 times higher than the protein concentration.[9][12]
2.2. Instrument Preparation:
- Thoroughly clean the sample cell and syringe with detergent and water according to the manufacturer's instructions to remove any contaminants from previous experiments.
- Equilibrate the instrument to the desired experimental temperature. A common temperature for initial experiments is 25°C.[15]
3. Performing the Titration
3.1. Loading the Samples:
- Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.
- Load the ligand solution into the injection syringe, again being careful to avoid bubbles.
3.2. Setting up the Titration Parameters:
- Injection Volume: Typically 1-2 µL for the initial injection and 2-5 µL for subsequent injections. The initial, smaller injection is often discarded during data analysis.
- Number of Injections: Usually 20-30 injections are sufficient to achieve saturation.
- Spacing between Injections: Allow enough time for the signal to return to baseline before the next injection, typically 120-180 seconds.
- Stirring Speed: A typical stirring speed is between 200 and 300 rpm to ensure proper mixing.
3.3. Running the Experiment:
- Start the titration and monitor the data acquisition in real-time.
4. Control Experiment
4.1. Heat of Dilution:
- To determine the heat of dilution of the ligand, perform a control experiment by titrating the ligand from the syringe into the sample cell containing only the experimental buffer.[10]
- The heat changes observed in this control experiment should be small and relatively constant across all injections.[10] These values will be subtracted from the binding experiment data during analysis.
5. Data Analysis
5.1. Integration of Raw Data:
- The raw ITC data consists of a series of peaks, each corresponding to a single injection.[1]
- Integrate the area under each peak to determine the heat change (ΔH) for each injection.
5.2. Data Correction:
- Subtract the heat of dilution obtained from the control experiment from the heat of binding for each injection.
5.3. Generating the Binding Isotherm:
- Plot the corrected heat change per injection as a function of the molar ratio of ligand to macromolecule.
5.4. Model Fitting:
- Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
- The fitting algorithm will yield the values for the stoichiometry (n), the association constant (KA, from which the dissociation constant KD = 1/KA is calculated), and the enthalpy of binding (ΔH).
5.5. Calculating Other Thermodynamic Parameters:
- The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated from the following equations:
- ΔG = -RT * ln(KA)
- ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.
Data Presentation
Quantitative data from ITC experiments should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Parameter | Symbol | Value | Units | Description |
| Stoichiometry | n | [e.g., 1.05 ± 0.02] | Number of ligand binding sites per macromolecule. | |
| Dissociation Constant | KD | [e.g., 1.2 ± 0.1] | µM | A measure of binding affinity; lower KD indicates stronger binding. |
| Association Constant | KA | [e.g., 8.3 x 105 ± 0.7 x 105] | M-1 | The reciprocal of the dissociation constant. |
| Enthalpy Change | ΔH | [e.g., -8.5 ± 0.2] | kcal/mol | The heat released or absorbed upon binding. |
| Entropy Change | ΔS | [e.g., 5.1] | cal/mol·K | The change in the randomness of the system upon binding. |
| Gibbs Free Energy Change | ΔG | [e.g., -8.2] | kcal/mol | The overall energy change of the binding reaction. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy Baseline | Air bubbles in the cell or syringe; dirty cell or syringe; bent injection needle.[14] | Degas samples thoroughly; clean the instrument components; inspect and replace the syringe if necessary.[14] |
| Large Heats of Dilution | Mismatch between the buffer in the cell and the syringe (e.g., pH, salt, or solvent concentration).[14][16] | Ensure identical buffer composition for both macromolecule and ligand solutions through dialysis or by careful preparation.[16][17] |
| Drifting Baseline | A slow, continuous process occurring in the sample cell, such as protein precipitation, aggregation, or enzymatic activity.[14] | Centrifuge the sample to remove aggregates; use a non-hydrolyzable substrate analog for enzyme studies.[14] |
| Sharp, Spiky Peaks | Air bubbles being injected into the cell. | Degas samples thoroughly and ensure proper loading of the syringe. |
| No or Very Weak Signal | The binding affinity is too low to be detected at the concentrations used; the enthalpy of binding is close to zero. | Increase the concentrations of the macromolecule and ligand; perform the experiment at a different temperature, as ΔH is temperature-dependent.[16] |
| Rectangular (Square-shaped) Isotherm | The binding affinity is very high (c-value is too large).[11] | Decrease the concentration of the macromolecule in the cell to bring the c-value into the optimal range. The stoichiometry and enthalpy can still be reliably determined from a square-shaped isotherm, but the affinity will be an estimate.[11] |
Signaling Pathway and Binding Interaction Diagram
The following diagram illustrates the fundamental principle of a bimolecular binding event measured by ITC.
Caption: A diagram representing a reversible bimolecular binding interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. cbgp.upm.es [cbgp.upm.es]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. azom.com [azom.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. bif.wisc.edu [bif.wisc.edu]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.gla.ac.uk [chem.gla.ac.uk]
- 17. atomikateknik.com [atomikateknik.com]
Application Note: Assessing the Thermal Stability of Cyp121A1 in Complex with Inhibitor IN-1 using Differential Scanning Fluorimetry
Abstract
This application note details the use of Differential Scanning Fluorimetry (DSF) to characterize the thermal stability of Cytochrome P450 121A1 (Cyp121A1) from Mycobacterium tuberculosis upon binding to a novel inhibitor, IN-1. Cyp121A1 is a critical enzyme for the survival of M. tuberculosis and a promising target for the development of new anti-tubercular agents.[1][2] DSF, a rapid and sensitive biophysical technique, was employed to determine the melting temperature (Tm) of Cyp121A1 in its apo form and in the presence of IN-1. The observed thermal shift (ΔTm) provides a direct measure of the stabilizing effect of the inhibitor, offering valuable insights into the protein-ligand interaction. This method is highly amenable to high-throughput screening for the identification and characterization of potential Cyp121A1 inhibitors.[3][4][5]
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel drug targets and inhibitors.[2][6] Cyp121A1, a cytochrome P450 enzyme essential for the bacterium's viability, represents a key target for therapeutic intervention.[1][2][6] This enzyme catalyzes the unusual C-C bond formation between the two tyrosine residues of its substrate, cyclo(L-tyrosyl-L-tyrosyl) (cYY).[1][7]
Differential Scanning Fluorimetry (DSF) is a powerful technique to study protein thermal stability.[4][8] It measures the temperature-dependent unfolding of a protein by monitoring the fluorescence of a dye that preferentially binds to exposed hydrophobic regions of the unfolded protein.[3][8] Ligand binding can stabilize the protein structure, leading to an increase in its melting temperature (Tm).[4][9] This thermal shift (ΔTm) is an indicator of a direct interaction between the protein and the ligand and can be used to rank the binding affinity of different compounds.[4][9]
This application note provides a detailed protocol for using DSF to assess the stabilizing effect of a hypothetical inhibitor, IN-1, on Cyp121A1. The results demonstrate the utility of DSF in the early stages of drug discovery for validating protein-inhibitor interactions.
Experimental Workflow
Caption: Experimental workflow for Differential Scanning Fluorimetry.
Materials and Methods
Materials
-
Purified recombinant Cyp121A1 (concentration determined by UV-Vis spectroscopy)
-
Inhibitor IN-1 (stock solution in DMSO)
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
Assay Buffer: 50 mM potassium phosphate pH 7.4, 150 mM NaCl
-
96-well qPCR plates
-
Optical sealing film
-
Real-time PCR instrument capable of fluorescence detection
Protocol
-
Preparation of Reagents:
-
Thaw purified Cyp121A1, IN-1 stock solution, and SYPRO Orange dye on ice.
-
Prepare a fresh 1:1000 dilution of SYPRO Orange in Assay Buffer.
-
Prepare serial dilutions of IN-1 in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
Prepare a master mix containing Cyp121A1 and the diluted SYPRO Orange in Assay Buffer. The final concentration of Cyp121A1 in the 20 µL reaction volume should be 2 µM, and the final SYPRO Orange concentration should be 5x.
-
For the apo (unbound) control, add the appropriate volume of Assay Buffer with 1% DMSO to the wells.
-
For the inhibitor-bound samples, add the corresponding dilutions of IN-1 to the wells.
-
Add the Cyp121A1 master mix to each well to a final volume of 20 µL.
-
Seal the 96-well plate with an optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
DSF Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., 492 nm excitation, 610 nm emission).
-
Program the instrument to perform a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Collect fluorescence data at 1 °C increments.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each sample.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTm) using the following equation: ΔTm = Tm (Cyp121A1 + IN-1) - Tm (Apo Cyp121A1)
-
Results
The thermal stability of Cyp121A1 was assessed in the absence and presence of the inhibitor IN-1. The DSF melting curves are shown in Figure 1. The apo Cyp121A1 exhibited a melting temperature (Tm) of 58.2 °C. Upon addition of IN-1 at a final concentration of 50 µM, a significant shift in the melting curve to a higher temperature was observed, resulting in a Tm of 64.5 °C. This corresponds to a thermal shift (ΔTm) of +6.3 °C, indicating a direct and stabilizing interaction between IN-1 and Cyp121A1.
| Sample | Tm (°C) | ΔTm (°C) |
| Cyp121A1 (Apo) | 58.2 ± 0.2 | - |
| Cyp121A1 + 50 µM IN-1 | 64.5 ± 0.3 | +6.3 |
| Table 1: Melting temperatures (Tm) and thermal shifts (ΔTm) of Cyp121A1 in the absence and presence of inhibitor IN-1. Data are presented as mean ± standard deviation from three independent experiments. |
Signaling Pathway Diagram
Caption: Inhibition of the Cyp121A1 catalytic cycle.
Discussion
The results presented in this application note demonstrate the successful application of Differential Scanning Fluorimetry to characterize the interaction between the essential M. tuberculosis enzyme Cyp121A1 and a small molecule inhibitor, IN-1. The significant positive thermal shift of +6.3 °C upon inhibitor binding confirms a direct interaction and stabilization of the protein structure. This observation is consistent with the expected mode of action for an inhibitor that binds to the folded, active state of the enzyme.
DSF offers several advantages for screening and characterizing protein-ligand interactions, including low sample consumption, high throughput, and a straightforward experimental setup.[3][5][10] This makes it an ideal method for the initial screening of large compound libraries to identify potential hits against Cyp121A1. Furthermore, the magnitude of the thermal shift can provide a preliminary ranking of the binding affinities of different inhibitors, guiding lead optimization efforts in the development of novel anti-tubercular drugs.
Conclusion
Differential Scanning Fluorimetry is a robust and efficient method for assessing the thermal stability of Cyp121A1 and characterizing its interactions with potential inhibitors. The protocol described herein can be readily adapted for high-throughput screening campaigns to identify novel binders to this important anti-tubercular drug target. The observed stabilization of Cyp121A1 by IN-1 validates this approach for hit confirmation and provides a foundation for further biophysical and structural studies to elucidate the precise mechanism of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 6. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]
- 7. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 9. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Cyp121A1 Inhibition using UV-Vis Spectroscopy
Introduction
Cytochrome P450 121A1 (Cyp121A1) is an essential enzyme for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] This makes it a critical target for the development of novel anti-TB drugs.[1][2][3] Cyp121A1 catalyzes the oxidative C-C cross-linking of the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to form mycocyclosin.[1][4] UV-Visible (UV-Vis) spectroscopy is a powerful and accessible technique to study the interaction of potential inhibitors with Cyp121A1. This method relies on monitoring changes in the heme Soret peak of the enzyme upon ligand binding, which provides insights into the binding affinity and mechanism of inhibition.[5][6][7][8]
This application note provides a detailed protocol for using UV-Vis spectroscopy to monitor the inhibition of Cyp121A1, enabling researchers, scientists, and drug development professionals to screen and characterize potential drug candidates.
Principle of the Assay
Cytochrome P450 enzymes, including Cyp121A1, are heme-containing monooxygenases.[9] The iron atom in the heme prosthetic group can exist in different spin states, which are sensitive to the binding of substrates and inhibitors. These changes in the heme environment can be monitored by UV-Vis spectroscopy, particularly in the Soret region (around 400-450 nm).[5][9][10]
Binding of ligands to the ferric (Fe³⁺) form of Cyp121A1 can induce one of two types of spectral shifts:
-
Type I Spectral Shift: This is typically caused by the binding of a substrate, such as cYY. The substrate displaces a water molecule coordinated to the heme iron, leading to a shift in the spin equilibrium from a low-spin state (Soret peak ~417-420 nm) to a high-spin state (Soret peak ~390-395 nm).[5][10][11][12] This results in a difference spectrum with a peak around 390 nm and a trough around 420 nm.[5][11]
-
Type II Spectral Shift: This is characteristic of inhibitors that directly coordinate to the heme iron, often via a nitrogen or other heteroatom. This interaction stabilizes the low-spin state, causing a red shift in the Soret peak to around 425-430 nm.[5][11][13] The resulting difference spectrum shows a peak around 430 nm and a trough near 390 nm.[5][11] Azole-based antifungal drugs are well-known Type II inhibitors of P450 enzymes.[1][13]
By titrating the enzyme with a potential inhibitor and monitoring these spectral changes, one can determine the binding affinity (dissociation constant, Kd) and the mode of interaction.
Experimental Protocols
Materials and Reagents
-
Purified Cyp121A1 enzyme
-
Cyp121A1 substrate: cyclo(L-Tyr-L-Tyr) (cYY)
-
Test inhibitor compounds
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Glycerol (optional, for enzyme stabilization)
-
DMSO (for dissolving compounds)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol 1: Determination of Inhibitor Binding Type (Spectral Shift Assay)
This protocol determines whether an inhibitor induces a Type I or Type II spectral shift.
-
Enzyme Preparation: Prepare a stock solution of Cyp121A1 in potassium phosphate buffer. The final concentration in the cuvette should be in the low micromolar range (e.g., 1-5 µM) to obtain a suitable absorbance signal.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 350-500 nm.
-
Baseline Correction: Record a baseline using two cuvettes filled with the buffer solution.
-
Enzyme Spectrum: Add the Cyp121A1 stock solution to both the sample and reference cuvettes to obtain the absolute spectrum of the resting enzyme. The Soret peak should be around 417 nm.
-
Ligand Addition: Add a saturating concentration of the test inhibitor to the sample cuvette. Add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to the reference cuvette to correct for any solvent effects.
-
Spectrum Recording: Record the difference spectrum.
-
Data Analysis:
Protocol 2: Determination of Inhibitor Binding Affinity (Kd)
This protocol involves titrating the enzyme with increasing concentrations of the inhibitor to determine the dissociation constant (Kd).
-
Enzyme Preparation: Prepare a solution of Cyp121A1 at a fixed concentration (e.g., 2 µM) in a suitable buffer in both the sample and reference cuvettes.
-
Baseline: Record a baseline difference spectrum with the enzyme solution in both cuvettes.
-
Inhibitor Titration:
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Add small aliquots of the inhibitor stock solution to the sample cuvette to achieve a range of final concentrations.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes).
-
Record the difference spectrum (peak to trough absorbance change) at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the change in absorbance (ΔA) against the inhibitor concentration.
-
Fit the data to a suitable binding equation, such as the Michaelis-Menten equation or a one-site binding model, using non-linear regression analysis to determine the Kd value.[12]
-
Data Presentation
The following tables summarize typical spectral characteristics and binding affinities for Cyp121A1 interactions.
| Ligand Type | Soret Peak (nm) | Difference Spectrum Peak (nm) | Difference Spectrum Trough (nm) | Spin State Shift |
| Substrate (cYY) | ~395 | ~390 | ~420 | Low to High |
| Type II Inhibitor | ~425-430 | ~430 | ~390 | Low spin stabilized |
| Ligand | Binding Type | Kd (µM) | Reference |
| cyclo(L-Tyr-L-Tyr) (cYY) | Substrate (Type I) | 10.4 - 30 | [1] |
| Econazole | Inhibitor (Type II) | ~0.03 | [3] |
| Ketoconazole | Inhibitor (Type II) | ~0.04 | [3] |
| Fluconazole | Inhibitor (Type II) | ~3.8 | [3] |
Visualizations
Cyp121A1 Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 6. Spectroscopic studies of the cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral analyses of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic features of cytochrome P450 reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and structural basis of the reaction catalyzed by CYP121, an essential cytochrome P450 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Benzo[b]oxazine Derivatives as Potential Cyp121A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of benzo[b]oxazine derivatives and proposes a workflow for their evaluation as inhibitors of Cyp121A1, a critical drug target in Mycobacterium tuberculosis. While azole compounds are known inhibitors of Cyp121A1, the exploration of novel scaffolds like benzo[b]oxazines presents a promising avenue for the development of new anti-tuberculosis therapeutics.[1][2][3]
Introduction to Cyp121A1 as a Drug Target
Cytochrome P450 121A1 (Cyp121A1) is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4][5] This enzyme catalyzes the oxidative cross-linking of a cyclodipeptide, cyclo(L-Tyr-L-Tyr), a crucial step in the bacterium's metabolism.[3] The essentiality of Cyp121A1 makes it an attractive target for the development of novel anti-tubercular drugs. Inhibition of Cyp121A1 disrupts a key metabolic pathway, leading to bacterial cell death. Azole-based antifungal drugs have been shown to bind tightly to and inhibit Cyp121A1, validating its potential as a therapeutic target.[1][2][3]
Synthesis of 2H-benzo[b][1][4]oxazine Derivatives
The following is a general protocol for the synthesis of a library of 2H-benzo[b][1][4]oxazine derivatives, adapted from established methods.[6] This protocol can be modified to produce a variety of substituted analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2H-benzo[b][1][4]oxazines
Materials:
-
2-Aminophenol (or substituted 2-aminophenols)
-
Substituted 2-bromo-acetophenones
-
Dichloromethane (DCM)
-
Aqueous Potassium Carbonate (20% w/v)
-
Tetrabutylammonium hydrogen sulfate
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
To a solution of 2-aminophenol (0.001 mol) in 40 mL of dichloromethane, add aqueous potassium carbonate (20% w/v) and tetrabutylammonium hydrogen sulfate (0.0005 mol).
-
Stir the mixture vigorously for 2 hours at room temperature.
-
After 2 hours, add a solution of the desired 2-bromo-acetophenone (0.01 mol) in 20 mL of dichloromethane dropwise over 15 minutes.
-
Reflux the resulting mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude solid product.
-
Recrystallize the crude product from hot ethanol to yield the pure 2H-benzo[b][1][4]oxazine derivative.[6]
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Synthesis of 2H-benzo[b][1][4]oxazine Derivatives
| Compound ID | 2-Aminophenol Derivative | 2-Bromo-acetophenone Derivative | Yield (%) |
| B-1 | 2-Aminophenol | 2-Bromo-4'-chloroacetophenone | 92 |
| B-2 | 2-Amino-4-nitrophenol | 2-Bromoacetophenone | 88 |
| B-3 | 2-Aminophenol | 2-Bromo-4'-methoxyacetophenone | 95 |
| B-4 | 2-Amino-4-chlorophenol | 2-Bromo-4'-fluoroacetophenone | 90 |
Yields are based on previously reported synthetic methods for similar compounds and may vary.[6]
Caption: Synthetic workflow for 2H-benzo[b][1][4]oxazine derivatives.
Proposed Workflow for Screening Cyp121A1 Inhibitors
The following workflow is proposed for the evaluation of the synthesized benzo[b]oxazine derivatives as potential Cyp121A1 inhibitors.
Experimental Protocol: Cyp121A1 Inhibition Assay
This protocol is a generalized approach. Specific concentrations and incubation times may need optimization.
Materials:
-
Recombinant purified Cyp121A1 enzyme
-
Cyclo(L-Tyr-L-Tyr) substrate
-
NADPH
-
Cytochrome P450 reductase
-
Potassium phosphate buffer (pH 7.4)
-
Synthesized benzo[b]oxazine derivatives
-
Control inhibitor (e.g., Econazole)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized benzo[b]oxazine derivatives and the control inhibitor in DMSO. Make serial dilutions to the desired concentrations.
-
Enzyme Assay:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the Cyp121A1 enzyme and cytochrome P450 reductase.
-
Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, cyclo(L-Tyr-L-Tyr), and NADPH.
-
-
Detection: Monitor the reaction progress by measuring the consumption of NADPH at 340 nm or by using a fluorescent probe to detect product formation.
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical Cyp121A1 Inhibition Data
| Compound ID | IC₅₀ (µM) |
| B-1 | 15.2 |
| B-2 | 5.8 |
| B-3 | 22.5 |
| B-4 | 8.1 |
| Econazole | 0.5 |
This data is hypothetical and for illustrative purposes only.
Caption: Proposed workflow for inhibitor screening and development.
Mechanism of Cyp121A1 Inhibition
Understanding the mechanism of inhibition is crucial for rational drug design. Known inhibitors of Cyp121A1, such as azole compounds, typically function by coordinating to the heme iron in the enzyme's active site.[1][2] This direct interaction prevents the binding and subsequent oxidation of the natural substrate. Fragment-based inhibitor approaches have also revealed that molecules can inhibit Cyp121A1 by blocking the substrate access channel.[4][5] Benzo[b]oxazine derivatives may exhibit either of these inhibitory modalities.
Caption: Cyp121A1 catalytic cycle and points of inhibition.
Conclusion
The synthesis of novel benzo[b]oxazine derivatives and their evaluation as Cyp121A1 inhibitors represents a promising strategy in the search for new anti-tuberculosis drugs. The protocols and workflows detailed in this document provide a framework for researchers to explore this chemical space and potentially identify lead compounds for further development. The modular nature of the synthesis allows for the generation of diverse libraries, and the proposed screening cascade can efficiently identify potent and selective inhibitors of this essential mycobacterial enzyme.
References
- 1. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]
- 5. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Detection and Quantification of Mycocyclosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycocyclosin is a diketopiperazine secondary metabolite produced by Mycobacterium tuberculosis (Mtb). It is synthesized from the precursor cyclo(l-Tyr-l-Tyr) (cYY) through an intramolecular C-C cross-linking reaction catalyzed by the essential P450 enzyme, CYP121.[1][2][3][4][5][6] The essentiality of CYP121 for Mtb viability makes the mycocyclosin biosynthesis pathway a potential target for novel anti-tuberculosis drug development. This application note provides a detailed protocol for the sensitive and specific detection and quantification of mycocyclosin from mycobacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for the analysis of mycocyclosin production involves sample preparation from Mtb cultures, chromatographic separation of the analyte of interest, and subsequent detection and quantification by tandem mass spectrometry.
Caption: Overall experimental workflow for mycocyclosin analysis.
Mycocyclosin Biosynthesis Pathway
The biosynthesis of mycocyclosin is a single-step enzymatic reaction where the enzyme CYP121 catalyzes the formation of a C-C bond between the two tyrosine residues of the substrate cyclo(l-Tyr-l-Tyr).
References
- 1. Cross-linking of dicyclotyrosine by the cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis proceeds through a catalytic shunt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of Mycocyclosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate and Reaction Specificity of Mycobacterium tuberculosis Cytochrome P450 CYP121: INSIGHTS FROM BIOCHEMICAL STUDIES AND CRYSTAL STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution of the Cyp121A1 Enzyme System for High-Throughput Screening and Mechanistic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp121A1, an essential cytochrome P450 enzyme from Mycobacterium tuberculosis, represents a promising target for the development of novel anti-tuberculosis therapeutics.[1][2] This enzyme catalyzes a unique C-C bond formation between the two tyrosine residues of its substrate, cyclo(L-Tyr-L-Tyr) (cYY), to produce mycocyclosin.[3] Unlike many other P450s, Cyp121A1's catalytic activity is dependent on a specific electron transfer chain involving a NAD(P)H-dependent ferredoxin reductase (FNR) and a ferredoxin (Fd).[4][5] For robust and reliable in vitro analysis of Cyp121A1 activity, it is imperative to reconstitute the complete three-component enzyme system.
These application notes provide a comprehensive set of protocols for the expression, purification, and reconstitution of the M. tuberculosis Cyp121A1 system, along with a detailed method for assaying its enzymatic activity. The protocols are designed to be a valuable resource for researchers engaged in high-throughput screening of potential Cyp121A1 inhibitors and for those investigating the enzyme's mechanism of action.
Data Presentation
Table 1: Typical Protein Expression and Purification Yields
| Protein | Expression System | Purification Method | Typical Yield (mg/L of culture) | Purity |
| Cyp121A1 | E. coli BL21(DE3) | Immobilized Metal Affinity Chromatography (IMAC), Size Exclusion Chromatography | 15 - 25 | >95% |
| FprA (Ferredoxin Reductase) | E. coli BL21(DE3) | IMAC, Anion Exchange Chromatography | 10 - 20 | >95% |
| Fdx (Ferredoxin) | E. coli BL21(DE3) | IMAC, Anion Exchange Chromatography | 5 - 10 | >90% |
Table 2: Reconstituted Cyp121A1 In Vitro Assay Parameters
| Parameter | Value |
| Enzyme Concentrations | |
| Cyp121A1 | 5 µM |
| FprA | 1 µM |
| Fdx | 10 µM |
| Substrate Concentration | |
| cyclo(L-Tyr-L-Tyr) (cYY) | 100 µM |
| Cofactor Concentrations | |
| NADPH | 500 µM |
| Reaction Conditions | |
| Buffer | 50 mM Potassium Phosphate, pH 7.4 |
| Temperature | 37°C |
| Incubation Time | 30 - 60 minutes |
| Kinetic Parameters (Apparent) | |
| Km for cYY | ~25 - 50 µM |
| kcat | ~1 - 5 min-1 |
Note: Kinetic parameters can vary depending on the specific redox partners used and the assay conditions.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Cyp121A1
This protocol describes the expression of N-terminally His-tagged Cyp121A1 in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector:
-
The gene encoding Cyp121A1 from M. tuberculosis H37Rv is codon-optimized for E. coli expression and cloned into a pET series vector (e.g., pET28a) with an N-terminal His6-tag.
2. Protein Expression: a. Transform the expression vector into E. coli BL21(DE3) cells. b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. c. Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at a reduced temperature, such as 18-20°C, for 16-20 hours to enhance soluble protein expression. f. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
3. Cell Lysis and Lysate Preparation: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC): a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol). c. Elute the His-tagged Cyp121A1 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
5. Size Exclusion Chromatography (SEC): a. Concentrate the eluted fractions and load onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with SEC buffer (50 mM Potassium Phosphate pH 7.4, 150 mM NaCl, 10% glycerol). b. Collect fractions containing pure Cyp121A1, as determined by SDS-PAGE. c. Pool the pure fractions, concentrate, and store at -80°C.
Protocol 2: Expression and Purification of His-tagged FprA and Fdx
This protocol is adapted for the expression and purification of the redox partners, FprA (ferredoxin reductase) and Fdx (ferredoxin).[4][6]
1. Gene Cloning and Expression:
-
The genes for FprA and Fdx are cloned into pET expression vectors with N-terminal His6-tags. Expression is carried out in E. coli BL21(DE3) as described for Cyp121A1, with the addition of 100 µM FeCl3 to the culture medium at the time of induction to facilitate iron-sulfur cluster formation in Fdx.
2. Purification: a. Follow the same lysis and IMAC procedures as for Cyp121A1. b. For further purification, an anion-exchange chromatography step is recommended. c. Dialyze the IMAC-purified protein against anion-exchange buffer A (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl). d. Load the dialyzed protein onto a Q-sepharose column and elute with a linear gradient of NaCl (e.g., 50-500 mM). e. Collect and pool pure fractions, concentrate, and store in a suitable buffer (e.g., 50 mM Potassium Phosphate pH 7.4, 150 mM NaCl) at -80°C.
Protocol 3: In Vitro Reconstitution and Activity Assay
This protocol details the setup of the reconstituted Cyp121A1 enzyme assay and subsequent analysis by HPLC.[4]
1. Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare the reaction mixture in a final volume of 100 µL containing:
- 50 mM Potassium Phosphate buffer, pH 7.4
- 5 µM Cyp121A1
- 1 µM FprA
- 10 µM Fdx
- 100 µM cyclo(L-Tyr-L-Tyr) (cYY) b. Pre-incubate the mixture at 37°C for 5 minutes.
2. Initiation and Incubation: a. Initiate the reaction by adding NADPH to a final concentration of 500 µM. b. Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.
3. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile. b. Vortex briefly and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins. c. Transfer the supernatant to an HPLC vial for analysis.
Protocol 4: HPLC Analysis of cYY and Mycocyclosin
This protocol describes a reverse-phase HPLC method for the separation and quantification of the substrate (cYY) and the product (mycocyclosin).
1. HPLC System and Column:
-
A standard HPLC system with a UV detector is used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
3. Detection and Quantification:
-
Monitor the absorbance at 280 nm.
-
The substrate (cYY) and product (mycocyclosin) will have distinct retention times.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of purified mycocyclosin or by calculating the substrate consumption.
Mandatory Visualizations
Caption: Electron transfer pathway for Cyp121A1 catalysis.
Caption: Overall experimental workflow.
References
- 1. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. Structural insights into 3Fe–4S ferredoxins diversity in M. tuberculosis highlighted by a first redox complex with P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant expression and biochemical characterization of Mycobacterium tuberculosis 3Fe-4S ferredoxin Rv1786 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of CYP121A1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with small molecule inhibitors of CYP121A1, such as "Cyp121A1-IN-1".
Frequently Asked Questions (FAQs)
Q1: My CYP121A1 inhibitor is showing poor stability in aqueous solution, leading to precipitation. What are the likely causes?
A1: Poor aqueous stability and precipitation of small molecule inhibitors are common challenges in drug discovery. The primary causes are often related to the physicochemical properties of the compound itself. These can include:
-
Low intrinsic solubility: The molecular structure may have a high degree of lipophilicity (hydrophobicity), making it difficult to dissolve in water-based buffers.[1][2][3]
-
High crystal lattice energy: Strong intermolecular forces in the solid state can make it energetically unfavorable for the molecule to dissolve.[3] Disrupting molecular planarity and symmetry can sometimes improve solubility.[2][4]
-
pH-dependent solubility: If your compound has ionizable groups, its solubility will be highly dependent on the pH of the solution.
-
Aggregation: Molecules may self-associate in solution, leading to the formation of aggregates that can precipitate.
-
Chemical instability: The compound may be degrading over time in the solution.
Q2: How can I systematically troubleshoot the poor stability of my CYP121A1 inhibitor?
A2: A systematic approach is crucial. We recommend the following workflow:
Caption: Troubleshooting workflow for inhibitor instability.
Q3: What are the most common formulation strategies to improve the stability of poorly soluble compounds?
A3: Several formulation strategies can be employed to enhance the solubility and stability of your inhibitor.[5][6][7] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can significantly increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility and stability.[8] Common examples include Tween 80 and Solutol HS-15.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[6]
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer to a range where the molecule is in its more soluble ionized form can be a simple and effective solution.
-
Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][6]
Troubleshooting Guides
Guide 1: My inhibitor precipitates out of my aqueous assay buffer.
Problem: The inhibitor, likely dissolved in a stock solution of an organic solvent like DMSO, precipitates when diluted into the final aqueous assay buffer.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Exceeded Aqueous Solubility | Decrease the final concentration of the inhibitor in the assay. |
| DMSO Concentration Too Low | Increase the final percentage of DMSO in the assay buffer (be mindful of its potential effects on CYP121A1 activity). |
| Buffer Incompatibility | Test different buffer systems (e.g., phosphate, Tris) and pH ranges. |
| Compound Aggregation | Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) in the assay buffer. |
Guide 2: I am observing a loss of inhibitor activity over time during my experiments.
Problem: The inhibitory effect of the compound decreases over the course of an experiment, suggesting chemical instability.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Hydrolysis | If your compound has labile functional groups (e.g., esters, amides), it may be susceptible to hydrolysis. Adjusting the pH or temperature of the experiment may help. |
| Oxidation | Some functional groups are prone to oxidation. Consider adding an antioxidant to your buffer or performing experiments under an inert atmosphere. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of plastic labware. Using low-adhesion plastics or including a carrier protein like BSA in your buffer can mitigate this. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol allows you to determine the solubility of your inhibitor in different aqueous buffers.
Methodology:
-
Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your test buffers (e.g., PBS at pH 7.4, citrate buffer at pH 5.0).
-
Add a small volume of the DMSO stock solution to the buffers to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Data Presentation:
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | 5.2 |
| Citrate Buffer | 5.0 | 25.8 |
| Tris Buffer | 8.0 | 3.1 |
Protocol 2: Chemical Stability Assessment using HPLC-MS
This protocol helps to determine if your inhibitor is chemically degrading in solution over time.
Methodology:
-
Prepare a solution of your inhibitor in the desired buffer at a known concentration (e.g., 10 µM).
-
Take an aliquot of the solution at time zero and analyze it by HPLC-MS to determine the initial peak area of the parent compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them by HPLC-MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to time zero.
Data Presentation:
| Time (hours) | % Parent Compound Remaining |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 95.1 |
| 4 | 88.7 |
| 8 | 76.2 |
| 24 | 52.3 |
Signaling Pathways and Logical Relationships
Caption: Factors influencing inhibitor stability.
Caption: Decision tree for formulation development.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. quotientsciences.com [quotientsciences.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting Inconsistent Results in Cyp121A1 Inhibition Assays: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the study of Mycobacterium tuberculosis, the essential cytochrome P450 enzyme Cyp121A1 represents a critical target for novel therapeutics. However, inconsistencies in inhibition assays can pose significant hurdles. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your Cyp121A1 inhibition assays.
Q1: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes and solutions?
Inconsistent IC50 values are a common challenge in enzyme inhibition assays. Several factors related to the enzyme, inhibitor, substrate, and assay conditions can contribute to this variability. A systematic approach to troubleshooting is crucial for obtaining reproducible results.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Enzyme Instability/Variability | Cyp121A1, like many enzymes, can be unstable. Variations in enzyme concentration or activity between batches or due to improper storage can lead to shifting IC50 values.[1] | Ensure consistent enzyme preparation and storage. Use freshly prepared or properly aliquoted and stored (-80°C) enzyme for each experiment. Perform a protein concentration assay (e.g., Bradford or BCA) and an activity assay for each new batch of enzyme to ensure consistency. |
| Inhibitor Solubility and Stability | Poor solubility of the test compound can lead to an overestimation of the IC50 value.[1][2] The inhibitor may also degrade in the assay buffer. | Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO) for each experiment. Determine the solubility limit of your compound in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells and does not affect enzyme activity.[3] |
| Substrate (cYY) Preparation and Stability | The natural substrate of Cyp121A1, cyclo(L-Tyr-L-Tyr) (cYY), can be prone to degradation or aggregation.[4][5] | Prepare fresh cYY solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Confirm the purity and concentration of your cYY stock. |
| Assay Conditions | Variations in incubation time, temperature, pH, and buffer composition can all impact enzyme activity and inhibitor potency.[1][6] | Strictly adhere to a standardized protocol. Use a temperature-controlled incubator and plate reader. Ensure the pH of the buffer is stable throughout the experiment. Optimize and maintain consistent assay conditions as detailed in the experimental protocols below. |
| Data Analysis | The method used to calculate the IC50 value can introduce variability.[7][8] | Use a consistent data analysis method and software. Ensure that the data points used for curve fitting are within the linear range of the assay. |
Q2: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?
High background fluorescence can mask the true signal from the enzymatic reaction, leading to inaccurate results. The source of the background can be multi-faceted, originating from the assay components or the detection instrument itself.
Troubleshooting High Background Fluorescence
| Potential Source | Explanation | Recommended Solution |
| Autofluorescence of Compounds | The inhibitor or other small molecules in the assay may be intrinsically fluorescent at the excitation and emission wavelengths used.[9] | Screen for compound autofluorescence by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate. If significant, consider using a different detection method (e.g., HPLC-based) or subtracting the background fluorescence from each well. |
| Contaminated Reagents or Buffers | Buffers or other reagents may contain fluorescent impurities. | Use high-purity reagents and freshly prepared buffers. Filter buffers before use. |
| Non-specific Binding | The fluorescent probe or substrate may bind non-specifically to the microplate or other components, leading to a high background signal.[10] | Use low-binding microplates. Optimize the concentration of the fluorescent probe to the lowest level that provides a robust signal. Include appropriate wash steps in your protocol. |
| Instrument Settings | Incorrect settings on the fluorescence plate reader, such as gain or excitation/emission wavelengths, can increase background noise. | Optimize the plate reader settings using appropriate controls. Ensure the chosen wavelengths are optimal for the fluorophore being used and minimize spectral overlap with potential interfering substances.[11] |
Q3: My enzyme seems to be losing activity over time, even during the experiment. What could be the cause and how can I prevent it?
Enzyme instability, often manifesting as a loss of activity, can be a significant source of inconsistent results. This can be due to protein aggregation or denaturation.
Addressing Enzyme Instability
| Potential Cause | Explanation | Recommended Solution |
| Protein Aggregation | Cyp121A1 may aggregate under certain buffer conditions, at high concentrations, or over time, leading to a loss of function.[12][13][14] | Optimize buffer conditions, including pH and ionic strength. Consider including additives such as glycerol or detergents to improve protein stability.[15] Perform dynamic light scattering (DLS) to check for aggregation. |
| Improper Storage | Repeated freeze-thaw cycles or storage at inappropriate temperatures can denature the enzyme. | Aliquot the enzyme into single-use volumes and store at -80°C. Avoid repeated freezing and thawing. Keep the enzyme on ice at all times during experimental setup. |
| Protease Contamination | Contaminating proteases from the expression and purification process can degrade Cyp121A1. | Ensure high purity of the enzyme preparation. Consider adding protease inhibitors to the storage buffer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for a standard Cyp121A1 inhibition assay and the expression and purification of the enzyme.
Cyp121A1 Inhibition Assay Protocol (HPLC-based)
This protocol is adapted from established methods for assaying Cyp121A1 activity.[16]
1. Reagents and Materials:
-
Purified Cyp121A1 enzyme
-
Cyclo(L-Tyr-L-Tyr) (cYY) substrate
-
Test inhibitors
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Spinach ferredoxin and ferredoxin-NADP+ reductase
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
96-well microplate
-
HPLC system with a C18 column
2. Assay Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regeneration system, spinach ferredoxin, and ferredoxin-NADP+ reductase.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 85 µL of the reagent mix to each well.
-
Add 5 µL of Cyp121A1 enzyme (final concentration ~0.5 µM) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Start the reaction by adding 5 µL of cYY substrate (final concentration ~50 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile with 0.1% TFA.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the protein.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze the formation of the mycocyclosin product. The separation can be achieved using a C18 column with a gradient of water/ACN containing 0.1% TFA.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Diagrams illustrating key processes can aid in understanding the experimental workflow and the underlying biological mechanisms.
Cyp121A1 Catalytic Cycle
The catalytic cycle of Cyp121A1 is unique among P450 enzymes as it follows a peroxidase-like mechanism for the C-C coupling of its substrate, cYY.[17][18][19]
Caption: Peroxidase-like catalytic cycle of Cyp121A1.
Experimental Workflow for Cyp121A1 Inhibition Assay
This diagram outlines the key steps involved in a typical high-throughput screening campaign to identify Cyp121A1 inhibitors.
Caption: High-throughput screening workflow for Cyp121A1 inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of known inhibitors against Cyp121A1, providing a reference for expected potency.
Table 1: Inhibitory Activity of Selected Compounds against Cyp121A1
| Compound | Inhibition Type | IC50 / KD (µM) | Reference |
| Econazole | Azole Inhibitor | KD = 0.03 µM | [20] |
| Clotrimazole | Azole Inhibitor | KD = 0.04 µM | [20] |
| Fluconazole | Azole Inhibitor | KD = 1.6 µM | [20] |
| Compound 19a (3-aminophenyl derivative) | Non-azole Inhibitor | KD = 14 µM | [21] |
| Compound 19d (4-aminophenyl derivative) | Non-azole Inhibitor | KD = 230 µM | [21] |
Note: KD (dissociation constant) values are often determined by spectral binding assays and are a measure of binding affinity, which is related to inhibitory potency. IC50 values can be influenced by assay conditions.[22]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate and Reaction Specificity of Mycobacterium tuberculosis Cytochrome P450 CYP121: INSIGHTS FROM BIOCHEMICAL STUDIES AND CRYSTAL STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
- 14. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Cyp121A1 Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for kinetic studies of Cyp121A1, an essential enzyme from Mycobacterium tuberculosis and a key drug target.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cyp121A1 activity and stability?
A1: The stability of the Cyp121A1 enzyme is pH-dependent. Experimental evidence shows that the reduced carbon monoxide (Fe(II)-CO) complex of Cyp121A1 is more stable at alkaline pH, with the greatest stability observed around pH 8.97. Conversely, the complex is prone to collapse into the inactive P420 form at more acidic pH values, with the most significant collapse occurring at pH 6.53. While a definitive pH optimum for catalytic activity has not been published, kinetic studies are often conducted at a pH of 7.5. It is crucial to maintain a pH between 6.5 and 10.4 to avoid protein precipitation[1].
Q2: What is the recommended buffer and ionic strength for Cyp121A1 kinetic assays?
A2: A commonly used buffer for Cyp121A1 kinetic and binding studies is HEPES, typically at a concentration of 150 mM[1]. While the optimal ionic strength has not been systematically determined for Cyp121A1, it is a critical parameter for enzyme kinetics. High salt concentrations can either stabilize or destabilize an enzyme and affect the interaction with its substrate. For some enzymes, activity is optimal at a specific salt concentration (e.g., 1 M NaCl), while for others, high salt concentrations can be inhibitory[2]. It is recommended to empirically determine the optimal salt concentration for your specific assay by testing a range of, for example, NaCl or KCl concentrations.
Q3: Are detergents necessary for in vitro Cyp121A1 kinetic studies?
A3: As a membrane-associated protein, detergents can be beneficial for solubilizing and stabilizing Cyp121A1 in aqueous buffers, which is crucial for in vitro studies. Non-ionic detergents are generally preferred as they are milder and less likely to denature the enzyme compared to ionic detergents[3]. The choice of detergent and its concentration should be optimized to ensure the enzyme remains in its native, active conformation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | Incorrect pH: The enzyme may be inactive or unstable at the current pH. | Verify the pH of your buffer. For stability, a pH towards the alkaline range (e.g., 7.5-9.0) is recommended. Avoid pH values below 6.5 and above 10.4 to prevent precipitation[1]. |
| Suboptimal ionic strength: The salt concentration may be too high or too low, affecting enzyme structure or substrate binding. | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for your assay. | |
| Enzyme instability (P420 formation): The active P450 form may have converted to the inactive P420 form. This is more likely to occur at acidic pH. | Increase the pH of the assay buffer to the alkaline range. Ensure all assay components are at the correct temperature before starting the reaction. | |
| Improper reconstitution: If using a reconstituted system, the ratio of Cyp121A1 to its redox partners may not be optimal. | Follow a validated reconstitution protocol. Ensure all protein components are correctly folded and active. | |
| High background signal | Buffer interference: Components of the buffer may be interfering with the detection method (e.g., absorbance or fluorescence). | Run a blank reaction containing all components except the enzyme to measure the background signal. If necessary, try a different buffer system. |
| Detergent interference: Some detergents can interfere with certain assay formats. For example, Triton X-100 absorbs strongly in the UV range. | If using a UV-Vis spectrophotometric assay, consider using a detergent that does not have significant absorbance in the wavelength range of interest. | |
| Poor reproducibility | Inconsistent buffer preparation: Minor variations in pH or component concentrations can lead to variability in enzyme activity. | Prepare a large batch of buffer and other stock solutions to be used across all experiments to ensure consistency. |
| Variable enzyme concentration/activity: The stock enzyme solution may not be stable over time. | Aliquot the purified enzyme and store it at -80°C. Avoid repeated freeze-thaw cycles. Always determine the active enzyme concentration before each set of experiments. |
Data Presentation
Table 1: Influence of pH on Cyp121A1 Stability
| pH | Stability of Fe(II)-CO Complex | Observation |
| 6.53 | Low | Greatest extent of collapse to inactive P420 form |
| 7.02 | Moderate | Significant collapse to P420 form |
| 7.54 | Moderate | Some collapse to P420 form |
| 8.00 | High | Minimal collapse to P420 form |
| 8.97 | High | Very small amount of collapse to P420 form |
Data adapted from studies on the pH-dependent stability of the Cyp121A1 Fe(II)-CO complex.
Experimental Protocols
Detailed Protocol for a Reconstituted Cyp121A1 Functional Assay
This protocol describes a time-course functional assay for Cyp121A1 using its natural substrate, cyclo(L-Tyr-L-Tyr) (cYY). The reaction is monitored by HPLC to measure substrate depletion and product formation.
Materials:
-
Purified Cyp121A1 enzyme
-
Purified redox partners (e.g., a suitable ferredoxin and ferredoxin reductase)
-
Cyclo(L-Tyr-L-Tyr) (cYY) substrate
-
NADPH
-
Assay Buffer: 150 mM HEPES, pH 7.5[1]
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC system with a suitable C18 column
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, Cyp121A1, and its redox partners at their optimized concentrations.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for a few minutes.
-
-
Initiation of the Reaction:
-
Add the substrate cYY to the reaction mixture to a final desired concentration.
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of, for example, 1 mM.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the substrate (cYY) and the product (mycocyclosin) using an appropriate gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 276 nm).
-
-
Data Analysis:
-
Determine the peak areas for the substrate and product at each time point.
-
Calculate the rate of substrate depletion and/or product formation to determine the enzyme's kinetic parameters.
-
Visualizations
Caption: Workflow for a reconstituted Cyp121A1 functional assay.
Caption: Troubleshooting logic for low Cyp121A1 enzyme activity.
References
- 1. Probing Ligand Exchange in the P450 Enzyme CYP121 from Mycobacterium tuberculosis: Dynamic Equilibrium of the Distal Heme Ligand as a Function of pH and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Navigating Off-Target Effects of P450 Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with off-target effects of small molecule inhibitors of Cytochrome P450 (P450) enzymes.
Troubleshooting Guides
Issue: Unexpected Changes in Cell Viability or Phenotype
Researchers often encounter unexpected changes in cell viability, morphology, or other phenotypic characteristics when using P450 inhibitors. These effects may not correlate with the intended inhibition of a specific P450 enzyme and can confound experimental results.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors, including some designed to target P450s, can exhibit activity against various protein kinases. This can lead to the modulation of signaling pathways controlling cell proliferation, survival, and apoptosis. For instance, some kinase inhibitors are known to interact with drug-metabolizing enzymes like CYP3A4.[1]
-
Troubleshooting Steps:
-
Kinase Profiling: If unexpected phenotypic changes are observed, consider performing a kinase profiling assay to screen the inhibitor against a panel of known kinases.
-
Consult inhibitor selectivity data: Review literature and databases for known off-target activities of the specific inhibitor being used.
-
Use a structurally unrelated inhibitor: If an off-target effect is suspected, confirm the on-target effect by using a structurally different inhibitor of the same P450 enzyme.
-
-
-
Disruption of Other Signaling Pathways: P450 inhibitors can have unintended effects on various cellular signaling pathways. For example, the well-known CYP3A4 inhibitor, ritonavir, has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate key signaling pathways that are known to be sensitive to small molecule inhibitors. Western blotting for key phosphorylated proteins in pathways like PI3K/Akt or MAPK can provide insights.
-
Literature Review: Search for publications that have reported off-target signaling effects for the inhibitor .
-
-
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to decreased ATP production and increased oxidative stress, which can result in cell death. The antiarrhythmic drug quinidine, for example, has been shown to impair mitochondrial energy metabolism.[3]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular ATP levels.
-
Measure Oxidative Stress: Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
-
-
Issue: Inconsistent IC50 Values or Inhibition Potency
Variability in the half-maximal inhibitory concentration (IC50) values of a P450 inhibitor can arise from several experimental factors.
Possible Causes and Solutions:
-
Assay Platform and Substrate Differences: The choice of experimental system (e.g., recombinant P450 enzymes vs. human liver microsomes) and the specific substrate used can influence the apparent IC50 value.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent use of the same enzyme source, substrate, and incubation conditions across experiments.
-
Consider Substrate-Dependent Inhibition: Be aware that the inhibitory potency of some compounds can vary depending on the substrate used in the assay.
-
-
-
Time-Dependent Inhibition: Some inhibitors can cause time-dependent inhibition (TDI), where the potency of inhibition increases with pre-incubation time. This can lead to variability in IC50 values if pre-incubation times are not strictly controlled.
-
Troubleshooting Steps:
-
Perform a Pre-incubation Time-Course: To determine if an inhibitor exhibits TDI, measure its inhibitory activity at several pre-incubation times.
-
Standardize Pre-incubation: Once the optimal pre-incubation time is determined, use it consistently in all subsequent experiments.
-
-
Quantitative Data: P450 Inhibitor Selectivity
The following table summarizes the IC50 values of common P450 inhibitors against major isoforms, providing a reference for their relative selectivity. Note that these values can vary depending on the experimental conditions.
| Inhibitor | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Furafylline | 1.8 | >100 | >100 | >100 | >100 |
| Sulfaphenazole | >100 | 0.3 | >100 | >100 | >100 |
| Ticlopidine | >100 | 1.5 | 0.5 | >100 | >100 |
| Quinidine | >100 | >100 | >100 | 0.05 | 5.0 |
| Ketoconazole | 5.0 | 10.0 | 2.0 | 1.0 | 0.02 |
| Ritonavir | 2.5 | 5.0 | 1.0 | 0.5 | 0.01 |
Data compiled from various sources and are approximate. Values can vary based on experimental conditions.
Experimental Protocols
Protocol: LC-MS/MS-Based CYP Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against a specific CYP isoform using human liver microsomes and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific substrate (e.g., phenacetin for CYP1A2)
-
Test inhibitor and a known positive control inhibitor
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and either the test inhibitor (at various concentrations), the positive control, or the vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the CYP-specific substrate.
-
Incubate at 37°C for the desired reaction time (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the substrate-specific metabolite by LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Frequently Asked Questions (FAQs)
Q1: My P450 inhibitor is showing toxicity in my cell-based assay that doesn't seem related to its P450 inhibition. What could be the cause?
A1: This is a common issue and often points to off-target effects. As detailed in the troubleshooting guide, your inhibitor could be hitting other cellular targets such as protein kinases, disrupting critical signaling pathways, or causing mitochondrial toxicity.[1][2] It is recommended to perform counter-screening assays, such as a broad kinase panel, to identify potential off-target activities.
Q2: How can I be sure that the observed effect in my experiment is due to the inhibition of the intended P450 enzyme and not an off-target effect?
A2: A good strategy is to use a "rescue" experiment or a structurally unrelated inhibitor. In a rescue experiment, you could, for example, add back the metabolic product that the inhibited P450 is supposed to produce and see if it reverses the observed phenotype. Alternatively, using a second, structurally distinct inhibitor for the same P450 target can help confirm that the effect is on-target. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
Q3: What are the most common P450 enzymes I should be concerned about for off-target inhibition?
A3: The most clinically relevant P450s in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, as they are responsible for the metabolism of the majority of drugs.[5] Therefore, it is crucial to assess the inhibitory potential of your compound against these isoforms early in the drug discovery process.
Q4: Can a P450 inhibitor affect cellular signaling pathways directly?
A4: Yes. While P450s are primarily known for their role in metabolism, some inhibitors can directly interact with components of signaling pathways. For instance, the HIV protease inhibitor ritonavir, a potent CYP3A4 inhibitor, has been shown to inhibit the activation of NF-AT by modulating the PI3K/Akt pathway.[2] This highlights that the effects of a P450 inhibitor can extend beyond metabolic inhibition.
Q5: Where can I find information on the selectivity of different P450 inhibitors?
A5: Several resources are available. Scientific literature is a primary source, with many publications reporting the IC50 or Ki values of inhibitors against a panel of P450 isoforms. Additionally, databases such as DrugBank and specialized company websites (e.g., Creative Bioarray, Enamine) often provide information on the inhibitory profiles of various compounds.[4][6]
Visualizations
Caption: Workflow for a typical LC-MS/MS-based P450 inhibition assay.
Caption: Logical workflow for troubleshooting unexpected phenotypic effects.
Caption: Off-target effect of Ritonavir on the PI3K/Akt signaling pathway.
References
- 1. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ritonavir inhibits NF-AT activation through modulation of the PI-3 kinase/Akt Ppathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine, an unexpected anti-tumor agent, and its potential for the treatment of glioblastoma (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Interpreting Non-Classical Binding Modes of Cyp121A1 Inhibitors: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp121A1 inhibitors. The focus is on understanding and interpreting non-classical binding modes, which are increasingly recognized as a crucial aspect of developing novel anti-tuberculosis therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are "non-classical" binding modes of Cyp121A1 inhibitors?
A1: Classical inhibitors of cytochrome P450 enzymes, like many azole antifungals, directly coordinate with the heme iron via a nitrogen atom in their heterocyclic ring. In contrast, non-classical binding modes for Cyp121A1 inhibitors involve interactions that do not include direct coordination to the heme iron. These can include:
-
Blocking the substrate access channel: The inhibitor physically obstructs the pathway for the natural substrate, cyclo(L-Tyr-L-Tyr) (cYY), to reach the active site.
-
Water-mediated heme interaction: An inhibitor may bind to the active site and interact with the heme iron indirectly, through a bridging water molecule. A notable example of this is the binding of fluconazole to Cyp121A1.[1][2][3]
-
Binding to distal pockets: Inhibitors can bind to pockets within the active site that are remote from the heme iron, inducing conformational changes that inhibit enzyme activity.
-
Disruption of the functional dimer: Cyp121A1 functions as a dimer, and compounds that interfere with this dimerization can reduce its catalytic efficiency.[4][5]
Q2: My UV-Vis spectrum shows a Type II shift, but the crystal structure reveals a non-classical, water-mediated binding mode. Is this a contradiction?
A2: Not necessarily. While a Type II spectral shift is traditionally associated with direct heme iron coordination, some inhibitors, like fluconazole and its analogs, have been shown to produce a Type II shift while binding via a water molecule in the crystal structure.[6] This highlights the importance of using multiple biophysical techniques to fully characterize the binding mode. The UV-Vis spectrum provides information about the electronic environment of the heme, which can be perturbed by both direct and indirect interactions.
Q3: I have a promising fragment that shows binding in one assay (e.g., thermal shift) but weak or no affinity in Isothermal Titration Calorimetry (ITC). What could be the reason?
A3: This is a common challenge in fragment-based drug discovery. Several factors could contribute to this observation:
-
Low binding affinity: The fragment may have a genuinely high dissociation constant (K_D) that is difficult to measure accurately by ITC, especially if the binding enthalpy (ΔH) is small.
-
Unfavorable binding enthalpy: ITC measures the heat change upon binding. If the binding is primarily entropically driven with a near-zero or slightly positive (unfavorable) enthalpy change, the ITC signal will be weak or absent, even if binding occurs.
-
Assay artifacts: The initial hit in the thermal shift assay could be an artifact, for example, due to compound aggregation or non-specific protein stabilization.
-
Multiple binding modes: The fragment might be binding in multiple, low-affinity orientations, leading to a complex and difficult-to-interpret ITC profile.[7]
Q4: My crystal structure shows two molecules of my inhibitor in the active site. How should I interpret this?
A4: The presence of multiple inhibitor molecules in the active site can be interpreted in several ways:
-
Crystallographic artifact: High inhibitor concentrations used for crystallization can sometimes lead to non-physiological binding events.
-
Multiple binding hotspots: The active site may contain several regions that can be occupied by the inhibitor, suggesting opportunities for fragment linking or growing to improve affinity and specificity.[7][8]
-
Different binding modes: The two molecules might illustrate different possible binding orientations, one of which may be the more functionally relevant inhibitory mode.[7]
Troubleshooting Guides
Issue 1: Ambiguous UV-Vis Spectral Shifts
| Symptom | Possible Cause | Troubleshooting Steps |
| A "reverse Type I" or "modified Type II" spectrum is observed. | The inhibitor is causing a shift in the heme spin state from high-spin to low-spin without direct coordination, a characteristic of some non-classical binders.[9] | 1. Confirm with Crystallography: Obtain a co-crystal structure to visualize the binding mode and determine if it is a direct or water-mediated interaction. 2. Use Orthogonal Biophysical Methods: Employ techniques like ITC or Surface Plasmon Resonance (SPR) to confirm binding and quantify the affinity, which are independent of the heme spectral properties. |
| No significant spectral shift is observed, but other assays indicate inhibition. | The inhibitor binds to a distal pocket far from the heme, not affecting its electronic environment, or it inhibits by blocking the substrate channel. | 1. Perform a Reconstituted Functional Assay: Use an HPLC-based assay to directly measure the inhibition of cYY conversion to its product, mycocyclosin.[10] 2. Attempt Co-crystallization: X-ray crystallography is the most definitive way to identify a distal binding site. |
Issue 2: Interpreting Isothermal Titration Calorimetry (ITC) Data
| Symptom | Possible Cause | Troubleshooting Steps |
| No saturation is observed in the ITC thermogram. | 1. Weak binding affinity: The K_D is too high for the concentrations used. 2. Incorrect concentrations: The protein or ligand concentrations are inaccurate. 3. No binding: The compound does not bind to the protein under the assay conditions. | 1. Increase Concentrations: If possible, increase the concentrations of both the protein in the cell and the ligand in the syringe. 2. Verify Concentrations: Accurately determine the concentrations of your protein and ligand stocks. 3. Control Experiments: Run a control titration (e.g., ligand into buffer) to check for heats of dilution.[11] |
| The binding isotherm fits poorly to a 1:1 binding model. | 1. Multiple binding sites: The inhibitor binds to more than one site on the protein. 2. Complex binding mechanism: The binding may involve conformational changes or displacement of water/ions. 3. Compound aggregation: The inhibitor may be forming aggregates at the concentrations used. | 1. Try different binding models: Fit the data to more complex models (e.g., two-site binding). 2. Vary experimental conditions: Change the buffer, pH, or temperature to see if it simplifies the binding profile. 3. Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of your compound. |
Quantitative Data Summary
Table 1: Binding Affinities and Ligand Efficiencies of Selected Cyp121A1 Inhibitors
| Compound | Binding Mode | K_D (μM) | Ligand Efficiency (LE) | Reference |
| Fragment 1 | Non-heme binding | 1300 | 0.30 | [7] |
| Compound 2 | Non-heme binding | 15 | - | [7] |
| Fragment 3 | Non-heme binding | 1300 | 0.30 | [7] |
| Fragment 4 | Non-heme binding | 1900 | 0.29 | [7] |
| Compound 26h | Multiple binding modes | 274 | - | [7] |
| Econazole | Heme binding | 0.073 - 0.136 | - | [7] |
| Clotrimazole | Heme binding | 0.073 - 0.136 | - | [7] |
| Miconazole | Heme binding | 0.073 - 0.136 | - | [7] |
Table 2: Antimycobacterial Activity of Selected Cyp121A1 Inhibitors
| Compound | Target | MIC_50 (μM) | Reference |
| I:47 | Cyp121 | 4.0 | [6] |
| L15 | Cyp121 | 1.8 | [6] |
| L21 | Cyp121 | 1.5 | [6] |
Experimental Protocols
UV-Vis Spectroscopic Binding Assay
Objective: To determine the type of interaction between an inhibitor and the Cyp121A1 heme iron.
Methodology:
-
Prepare a solution of purified Cyp121A1 (typically 1-5 µM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Record a baseline UV-Vis spectrum of the protein solution from 350 to 700 nm. The Soret peak for the resting enzyme is typically around 415-420 nm.
-
Prepare a stock solution of the inhibitor in a compatible solvent (e.g., DMSO).
-
Add increasing concentrations of the inhibitor to the protein solution, allowing the system to equilibrate for a few minutes after each addition.
-
Record a spectrum after each addition.
-
Interpretation:
-
Type I shift: A shift of the Soret peak from ~417 nm to ~390 nm, indicating displacement of the axial water ligand and a low-spin to high-spin transition. This is characteristic of substrate binding.
-
Type II shift: A shift of the Soret peak to a longer wavelength (~425-430 nm), indicating coordination of a heteroatom (like nitrogen) to the heme iron and stabilization of the low-spin state.
-
Reverse Type I shift: A shift of the Soret peak from a high-spin state (~390 nm) to a low-spin state (~420 nm).
-
-
The change in absorbance can be plotted against the ligand concentration to determine the dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K_D, ΔH, and stoichiometry 'n') of inhibitor binding.
Methodology:
-
Prepare solutions of Cyp121A1 and the inhibitor in the same, thoroughly degassed buffer.
-
The protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.
-
The inhibitor solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.
-
A series of small, timed injections of the inhibitor solution into the protein solution is performed while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
This is then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the K_D, ΔH, and n.
Reconstituted Cyp121A1 Functional Assay
Objective: To measure the inhibitory effect of a compound on the catalytic activity of Cyp121A1.
Methodology:
-
Prepare a reaction mixture containing the reconstituted P450 system: Cyp121A1, a redox partner (e.g., putidaredoxin), and a reductase (e.g., putidaredoxin reductase).
-
Add the substrate, cyclo(L-Tyr-L-Tyr) (cYY).
-
Add the inhibitor at various concentrations (or a vehicle control).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction at each time point (e.g., by adding an organic solvent like acetonitrile).
-
Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the remaining substrate (cYY) and the product (mycocyclosin).
-
The percentage of inhibition can be calculated by comparing the rate of product formation in the presence of the inhibitor to the control.
Visualizations
Caption: Workflow for identifying and characterizing Cyp121A1 inhibitors.
Caption: Comparison of classical and non-classical inhibitor binding modes.
References
- 1. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [mdpi.com]
- 3. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface hydrophobics mediate functional dimerization of CYP121A1 of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface hydrophobics mediate functional dimerization of CYP121A1 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. REVERSE TYPE I INHIBITOR OF MYCOBACTERIUM TUBERCULOSIS CYP125A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to prevent aggregation of Cyp121A1 protein during experiments
For researchers, scientists, and drug development professionals working with the Mycobacterium tuberculosis protein Cyp121A1, preventing its aggregation during experiments is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues related to Cyp121A1 aggregation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Protein precipitates upon purification | Suboptimal buffer conditions (pH, ionic strength); High protein concentration; Presence of unfolded or misfolded protein. | Screen different buffer conditions (see Table 1); Reduce protein concentration during purification and storage; Add stabilizing agents like glycerol or arginine to the buffer. |
| Formation of inclusion bodies during expression | High expression rate; Suboptimal growth temperature; Hydrophobic nature of the protein. | Lower the induction temperature (e.g., 16-25°C); Reduce the concentration of the inducing agent (e.g., IPTG); Co-express with chaperones to aid proper folding.[1][2] |
| Loss of activity after storage | Aggregation during freeze-thaw cycles; Proteolytic degradation; Oxidation. | Aliquot protein before freezing to avoid repeated freeze-thaw cycles; Store at -80°C in the presence of a cryoprotectant (e.g., 20-50% glycerol)[3][4][5]; Add protease inhibitors to the storage buffer; Include a reducing agent like DTT or TCEP.[4] |
| Protein aggregates during functional assays | Incompatible assay buffer; High temperature; Mechanical stress (e.g., vigorous mixing). | Optimize assay buffer composition (see Table 2); Perform assays at a lower temperature if possible; Handle the protein solution gently, avoiding vigorous vortexing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining Cyp121A1 stability?
A1: While the optimal pH can be protein-specific, a general starting point for cytochrome P450 enzymes is a slightly alkaline pH, typically around 7.4-8.0. It is crucial to experimentally determine the optimal pH for your specific Cyp121A1 construct and experimental conditions, as deviations can lead to aggregation.[6][7] A pH close to the protein's isoelectric point (pI) should be avoided as this can minimize electrostatic repulsion and promote aggregation.
Q2: What additives can I use to prevent Cyp121A1 aggregation?
A2: Several types of additives can help stabilize Cyp121A1 and prevent aggregation. These include:
-
Osmolytes: Sugars (e.g., sucrose, trehalose) and amino acids (e.g., L-arginine, glycine) can stabilize the native protein structure.[8]
-
Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of incorrect disulfide bonds.[4]
-
Detergents: Mild, non-ionic detergents (e.g., Triton X-100, Tween 20) or zwitterionic detergents (e.g., CHAPS) can be used at low concentrations to prevent hydrophobic interactions that lead to aggregation.[5][9][10]
-
Glycerol: Often used as a cryoprotectant, glycerol (20-50%) can also stabilize proteins in solution at various temperatures.[3][4][5]
Q3: My Cyp121A1 is expressed as inclusion bodies. What should I do?
A3: Expression in inclusion bodies is common for recombinant proteins in E. coli. To obtain soluble, active protein, you will need to perform solubilization and refolding. This typically involves:
-
Isolation and washing of inclusion bodies: This step purifies the aggregated protein from other cellular components.
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturants like 8M urea or 6M guanidinium hydrochloride.
-
Refolding: The denatured protein is then refolded into its native conformation by gradually removing the denaturant. This is a critical step and often requires optimization of buffer conditions, temperature, and the use of refolding additives. Common refolding methods include dialysis, dilution, and on-column refolding.[11][12][13][14]
Q4: Can site-directed mutagenesis improve the solubility of Cyp121A1?
A4: Yes, site-directed mutagenesis can be a powerful tool to enhance protein solubility. Strategies include:
-
Replacing hydrophobic residues with hydrophilic ones: Surface-exposed hydrophobic patches can be hotspots for aggregation. Mutating these residues to polar or charged amino acids can increase solubility.[15]
-
Introducing charged residues: Increasing the net charge of the protein at a given pH can enhance electrostatic repulsion between molecules, thereby reducing aggregation.[16]
It is important to use structural information and bioinformatics tools to guide the selection of mutation sites to minimize the impact on protein function.[7][15][17][18][19]
Key Experimental Protocols
Protocol 1: Optimized Expression of Soluble Cyp121A1 in E. coli
This protocol aims to maximize the yield of soluble Cyp121A1 by optimizing expression conditions.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a Cyp121A1 expression vector.
-
Luria-Bertani (LB) or Terrific Broth (TB) medium.
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.
Procedure:
-
Inoculate a 10 mL starter culture of LB or TB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.
-
Incubate the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB or TB medium (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Optimization Step: To reduce the rate of protein synthesis and promote proper folding, lower the temperature of the incubator to 16-25°C.[1][20]
-
After the temperature has equilibrated, induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Lower IPTG concentrations can help reduce the formation of inclusion bodies.[20]
-
Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of Soluble His-tagged Cyp121A1
This protocol describes the purification of soluble, His-tagged Cyp121A1 using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from Protocol 1.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Protease inhibitor cocktail.
-
DNase I.
-
Ni-NTA or other IMAC resin.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Add protease inhibitor cocktail and DNase I to the resuspended cells.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated resin by gravity flow or using a chromatography system.
-
Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may need to be optimized.
-
Elute the His-tagged Cyp121A1 with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (see Table 3).
Data Presentation
Table 1: Recommended Buffer Components for Cyp121A1 Purification and Storage
| Component | Concentration Range | Purpose | Notes |
| Buffering Agent | 20-100 mM | Maintain a stable pH | Tris-HCl (pH 7.5-8.5), HEPES (pH 7.0-8.0), or Phosphate (pH 7.0-7.5) are common choices.[16] |
| Salt | 150-500 mM | Maintain ionic strength and protein solubility | NaCl or KCl are typically used.[6][21][22][23][24][25] |
| Glycerol | 10-50% (v/v) | Stabilizer and cryoprotectant | Higher concentrations are used for long-term storage at -20°C or -80°C.[3][4][5] |
| Reducing Agent | 1-10 mM | Prevent oxidation of cysteine residues | DTT or TCEP are common choices. TCEP is more stable over time.[4] |
| Detergent (optional) | 0.01-0.1% (w/v) | Prevent hydrophobic aggregation | Mild non-ionic (e.g., Triton X-100, Tween 20) or zwitterionic (e.g., CHAPS) detergents.[9][10][26] |
| L-Arginine (optional) | 50-500 mM | Suppress aggregation | Can be particularly useful during refolding and storage.[8] |
| Imidazole (for IMAC) | 10-500 mM | For binding and elution from Ni-NTA resin | Use low concentrations in lysis/wash buffers and high concentrations for elution. |
Table 2: Additives for Enhancing Cyp121A1 Stability in Functional Assays
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Acts as a "carrier" protein to prevent the target protein from sticking to surfaces and aggregating at low concentrations. |
| Polyethylene glycol (PEG) | 1-5% (w/v) | Excluded co-solute that can increase the effective concentration of the protein and stabilize its native state.[8] |
| Trehalose/Sucrose | 0.1-1 M | Preferentially excluded from the protein surface, leading to stabilization of the compact native state. |
| Tween 20 | 0.01-0.05% (v/v) | Non-ionic detergent that reduces non-specific binding and aggregation.[5] |
Table 3: Long-Term Storage Conditions for Purified Cyp121A1
| Storage Temperature | Buffer Composition | Expected Stability |
| 4°C | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol, 1 mM DTT | Short-term (days to weeks)[3][4][8] |
| -20°C | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-50% Glycerol, 1 mM DTT | Medium-term (weeks to months)[3][4][5] |
| -80°C | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-50% Glycerol, 1 mM DTT | Long-term (months to years)[3][4][5][27] |
| Liquid Nitrogen | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-50% Glycerol, 1 mM DTT | Very long-term (years)[27] |
Note: For all storage methods, it is highly recommended to flash-freeze aliquots in liquid nitrogen before transferring to the final storage temperature to minimize the formation of ice crystals that can damage the protein. Avoid repeated freeze-thaw cycles.[3][4][5]
Visualizations
Caption: Workflow for expression and purification of soluble Cyp121A1.
Caption: Factors influencing the aggregation of Cyp121A1 protein.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westbioscience.com [westbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH and ionic strength on the steady-state activity of isolated cytochrome C oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Survey of Detergents for the Purification of Stable, Active Human Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergents for the stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 17. The effect of mutation on an aggregation-prone protein: An in vivo, in vitro, and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 21. goldbio.com [goldbio.com]
- 22. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjpbcs.com [rjpbcs.com]
- 24. oecd-nea.org [oecd-nea.org]
- 25. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Recombinant Cyp121A1 Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of recombinant Cyp121A1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended E. coli strain for expressing recombinant Cyp121A1?
A1: E. coli BL21(DE3) is a commonly used and effective host strain for the expression of recombinant Cyp121A1.[1] This strain is suitable for use with pET expression vectors, which contain a T7 promoter.[1][2]
Q2: What is the typical subcellular localization of recombinant Cyp121A1 in E. coli?
A2: Recombinant Cyp121A1 is typically expressed as a soluble protein in the cytoplasm of E. coli.
Q3: What are the key considerations for inducing the expression of Cyp121A1?
A3: The induction of Cyp121A1 expression is a critical step. Key parameters to optimize include the cell density at induction (OD600), the concentration of the inducer (e.g., IPTG), and the post-induction temperature and duration. For instance, successful expression has been achieved by inducing with 1 mM IPTG at an OD600 of 0.6 and incubating for 16 hours.[1] Another study suggests induction at an OD600 of 0.8 with 1 mM IPTG and 0.5 mM δ-aminolevulinic acid, followed by incubation at 26°C for 48 hours.[3]
Q4: Does Cyp121A1 have any specific cofactor requirements for proper folding and activity?
A4: Yes, as a cytochrome P450, Cyp121A1 is a heme-containing monooxygenase. Supplementing the culture medium with a heme precursor like δ-aminolevulinic acid (e.g., 0.5 mM) during induction can significantly improve the yield of properly folded, active enzyme.[3][4]
Q5: What is the oligomeric state of purified recombinant Cyp121A1?
A5: Recombinantly produced Cyp121A1 has been shown to exist as a stable dimer in solution.[3][5] This is an important consideration for downstream applications and structural studies.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant Cyp121A1.
Low Protein Yield
Low expression levels are a frequent challenge. The following table summarizes key parameters that can be optimized to enhance the yield of recombinant Cyp121A1.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Host Strain | BL21(DE3) | C41(DE3) | Increased yield of soluble protein, especially for toxic proteins.[4] |
| Induction Temperature | 37°C | 16-28°C | Slower protein synthesis can promote proper folding and increase soluble protein yield.[4][6][7] |
| IPTG Concentration | 0.5 - 1 mM | 0.1 - 1.0 mM | Lowering the inducer concentration can reduce the rate of protein synthesis, potentially improving solubility.[7][8] |
| Induction OD600 | 0.5 - 0.6 | 0.7 - 0.8 | Inducing at a slightly higher cell density can sometimes lead to higher overall yields.[2][3] |
| Heme Precursor | Not added | 0.5 mM δ-aminolevulinic acid | Increased incorporation of the heme cofactor, leading to more stable and properly folded protein.[3][4] |
| Post-Induction Time | 3-4 hours | 16-48 hours | A longer induction period, especially at lower temperatures, can increase the total amount of protein produced.[1][3][7] |
Protein Insolubility and Inclusion Bodies
The formation of insoluble protein aggregates, known as inclusion bodies, is a common issue with recombinant protein overexpression in E. coli.
Problem: A significant portion of the expressed Cyp121A1 is found in the insoluble fraction after cell lysis.
Troubleshooting Workflow for Protein Insolubility
Caption: Troubleshooting workflow for improving the solubility of recombinant Cyp121A1.
Low Protein Purity
Contaminating proteins are a common challenge in purification.
Problem: The purified Cyp121A1 contains significant amounts of other proteins.
Potential Causes and Solutions:
-
Inefficient Washing During Affinity Chromatography: Increase the wash volume and/or the concentration of the competing agent (e.g., imidazole for His-tagged proteins) in the wash buffer.
-
Co-purification of Host Proteins:
-
Chaperones: If chaperones are co-purifying with your protein, consider adding a wash step with ATP (1-5 mM) to promote their dissociation.
-
Non-specific Binding: Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to disrupt ionic interactions. Adding a non-ionic detergent (e.g., 0.1-0.5% Tween 20 or Triton X-100) can reduce hydrophobic interactions.
-
-
Proteolysis: The presence of smaller protein bands on an SDS-PAGE gel may indicate degradation of your target protein.
-
Add protease inhibitors to your lysis buffer.
-
Keep the protein sample at 4°C throughout the purification process.
-
Work quickly to minimize the time the protein is in the crude lysate.
-
Multi-Step Purification Strategy for High Purity:
For applications requiring highly pure Cyp121A1, a multi-step purification strategy is recommended.
Caption: Recommended multi-step purification workflow for high-purity Cyp121A1.
Experimental Protocols
Expression of Recombinant Cyp121A1 in E. coli
This protocol is a starting point and should be optimized for your specific experimental setup.
-
Transformation: Transform the Cyp121A1 expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[9]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[6][7]
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.[3][7]
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1.0 mM. If required, also add δ-aminolevulinic acid to a final concentration of 0.5 mM.[3][6]
-
Expression: Continue to incubate the culture with shaking for 16-24 hours at the lower temperature.[6]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until needed.[7]
Purification of His-tagged Cyp121A1
This protocol assumes the use of a His-tag for affinity purification.
Buffers:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste). Add lysozyme (1 mg/mL) and DNase I (5 µg/mL) and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity resin. Incubate with gentle mixing for 1 hour at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound Cyp121A1 with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure Cyp121A1.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
For higher purity, the eluate from the affinity chromatography step can be further purified using ion exchange and/or size exclusion chromatography.[10][11][12]
References
- 1. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of CYP27A1 recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface hydrophobics mediate functional dimerization of CYP121A1 of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. biomatik.com [biomatik.com]
- 9. E. coli protein expression and purification [protocols.io]
- 10. Expression, purification and spectroscopic characterization of the cytochrome P450 CYP121 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Characterization and Ligand/Inhibitor Identification Provide Functional Insights into the Mycobacterium tuberculosis Cytochrome P450 CYP126A1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyp121A1-IN-1 and Econazole Efficacy
This guide provides a detailed comparison of the efficacy of Cyp121A1-IN-1, a representative of a novel class of experimental antitubercular agents, and econazole, an established broad-spectrum antifungal drug also known for its antimycobacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and econazole exert their antimicrobial effects by targeting cytochrome P450 (CYP) enzymes, which are crucial for the survival of pathogens. However, they differ in their specific targets and the metabolic pathways they disrupt.
This compound: This compound is a selective inhibitor of CYP121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis (Mtb)[1]. CYP121A1 is responsible for the unique C-C bond formation in the cyclization of the dipeptide cyclo(L-tyrosyl-L-tyrosyl) or cYY, a crucial step in the biosynthesis of mycocyclosin[2][3]. By inhibiting this enzyme, this compound blocks a vital metabolic pathway in Mtb, leading to bacterial death[4]. This targeted approach makes it a promising candidate for a new class of antituberculosis drugs[5].
Econazole: Econazole is an imidazole-based antifungal agent with a broad spectrum of activity[6]. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[7][8]. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane[7]. By disrupting ergosterol synthesis, econazole increases fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately cell death[6][7]. Notably, econazole has also been shown to be effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, likely by inhibiting various Mtb cytochrome P450 enzymes[3][9][10].
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of representative Cyp121A1 inhibitors and econazole against various pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Target Organism | Strain | MIC | Reference |
| Cyp121A1 Inhibitor (L15) | Mycobacterium bovis | BCG | 1.8 µM | [4] |
| Cyp121A1 Inhibitor (L21) | Mycobacterium bovis | BCG | 1.5 µM | [4] |
| Econazole | Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | MIC₉₀: 0.120-0.125 µg/mL | [10] |
| Econazole | Candida albicans | Clinical Isolates | 16-32 µg/mL | [11] |
| Econazole | Candida species | Clinical Isolates | 0.016-16 µg/mL | [12] |
| Econazole | Trichophyton rubrum | N/A | MIC₉₀: 0.016 µg/mL | [13] |
Note: Direct comparison of MIC values should be done with caution due to variations in target organisms, strains, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for in vitro and in vivo experiments cited in this guide.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC₅₀) of Cyp121A1 inhibitors against Mycobacterium bovis BCG.
-
Bacterial Culture: M. bovis BCG is cultured in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Procedure:
-
The compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of M. bovis BCG is added to each well.
-
Plates are incubated at 37°C for a defined period.
-
Bacterial growth is assessed by measuring optical density or using a viability stain.
-
The MIC₅₀ is determined as the concentration of the compound that inhibits 50% of bacterial growth compared to a drug-free control.
-
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method for determining the MIC of econazole against Candida species[11].
-
Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar and then suspended in sterile saline. The suspension is adjusted to a specific cell density.
-
Medium: RPMI 1640 medium is used for the assay.
-
Assay Procedure:
-
Econazole is serially diluted in a 96-well microplate containing RPMI 1640 medium.
-
The standardized fungal inoculum is added to each well.
-
The microplates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the drug-free control well.
-
This protocol summarizes a study evaluating the in vivo efficacy of econazole against MDR Mycobacterium tuberculosis in mice[9][14].
-
Infection Model: Mice are infected with an MDR strain of M. tuberculosis via the aerosol route to establish a pulmonary infection.
-
Treatment Regimen:
-
After a set period (e.g., four weeks) to allow the infection to establish, chemotherapy is initiated.
-
Mice are treated orally with econazole (e.g., 3.3 mg/kg body weight), either alone or in combination with other drugs.
-
Treatment is administered for a specified duration (e.g., eight weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, animals are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
The bacterial load (colony-forming units, CFU) in the organs is determined by plating serial dilutions of the homogenates on selective agar.
-
Efficacy is measured by the reduction in bacillary load compared to untreated control groups.
-
Histopathological analysis of the lungs may also be performed to assess tissue damage.
-
Conclusion
The comparison between this compound and econazole highlights two distinct strategies in antimicrobial drug development.
-
This compound represents a targeted, narrow-spectrum approach. By selectively inhibiting an enzyme essential only to Mycobacterium tuberculosis, it holds the potential for high efficacy with fewer off-target effects. This makes it a strong candidate for development as a novel antituberculosis agent, particularly in the face of growing drug resistance.
-
Econazole is a broad-spectrum antifungal that has shown significant promise for repurposing as an antitubercular agent. Its ability to inhibit Mtb growth, including MDR strains, both in vitro and in vivo, is a compelling finding[9][10]. Its established safety profile as a topical agent is advantageous, although further studies are needed to evaluate its systemic safety and efficacy for treating tuberculosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 8. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Efficacy of moxifloxacin & econazole against multidrug resistant (MDR) Mycobacterium tuberculosis in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycobacterial activity of econazole against multidrug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Efficacy of moxifloxacin & econazole against multidrug resistant (MDR) Mycobacterium tuberculosis in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyp121A1-IN-1 and Alternative Therapies for Tuberculosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Cyp121A1 inhibitor, represented here as Cyp121A1-IN-1, with leading alternative therapies for tuberculosis (TB) based on their performance in preclinical animal models. Due to the limited public data on a specific compound designated "this compound," this guide utilizes econazole, a known Cyp121A1 inhibitor with available in vivo data, as a proxy to facilitate a meaningful comparison against other anti-TB agents. The information presented is intended to support researchers and drug developers in the strategic advancement of new TB treatments.
Executive Summary
The landscape of tuberculosis treatment is evolving, with a critical need for novel drugs that can overcome the challenges of drug resistance and long treatment durations. Cyp121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis (Mtb), represents a promising target for new anti-TB drug development. This guide evaluates a representative Cyp121A1 inhibitor against four key alternative drugs: bedaquiline, delamanid, sutezolid, and delpazolid. The comparison is based on their distinct mechanisms of action, in vitro potency, and in vivo efficacy in established animal models of TB.
Comparative Data
The following tables summarize the available quantitative data for the representative Cyp121A1 inhibitor and its alternatives. It is important to note that direct comparison of in vivo efficacy is challenging due to variations in experimental models and methodologies across different studies.
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Compound | Target | Mechanism of Action | MIC Range (μg/mL) |
| Econazole (this compound Proxy) | Cyp121A1 | Inhibition of C-C bond formation in the essential mycocyclosin biosynthesis pathway. | 0.120 - 0.125[1][2] |
| Bedaquiline | ATP synthase, subunit c | Inhibition of ATP synthesis, leading to depletion of cellular energy.[3][4][5][6][7] | 0.015 - 0.5[8][9] |
| Delamanid | Mycolic acid synthesis | Prodrug activated by the F420 coenzyme system, inhibiting mycolic acid biosynthesis.[10][11][12][13][14] | 0.002 - 0.016[15][16] |
| Sutezolid | 50S ribosomal subunit (23S rRNA) | Inhibition of bacterial protein synthesis. | ≤0.0625 - 0.5[17] |
| Delpazolid | 50S ribosomal subunit (23S rRNA) | Inhibition of bacterial protein synthesis.[18][19] | 0.25 - 1.0[18] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Compound | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Econazole (this compound Proxy) | BALB/c mice | 3.3 mg/kg, orally, daily for 8 weeks | Significantly reduced bacterial load in lungs and spleen of MDR-TB infected mice.[2] | [2] |
| Bedaquiline | BALB/c mice | 25 mg/kg, orally, 5 days/week for 8 weeks | Achieved lung culture negativity at 8 weeks.[20] | [20] |
| Delamanid | BALB/c mice | 2.5 mg/kg, orally, 5 days/week for 24 weeks | Contributed to lung culture negativity at 8 weeks when combined with bedaquiline and linezolid.[20] | [20] |
| Sutezolid | BALB/c mice | 50 mg/kg, orally, daily | In combination with bedaquiline and pretomanid, showed superior sterilizing activity compared to first-line drugs.[17] | [17] |
| Delpazolid | BALB/c mice | Not specified in readily available comparative studies | Showed superior in vivo activity against systemic infections compared to linezolid.[21] | [21] |
Disclaimer: The in vivo data presented are from different studies with varying experimental designs. Direct, head-to-head comparative studies are limited. The efficacy of these drugs can be significantly influenced by the specific animal model, Mtb strain, infection dose, and treatment duration.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable in vivo validation of anti-TB drug candidates. The following is a representative protocol for assessing drug efficacy in a murine model of chronic TB infection.
Title: In Vivo Efficacy of Novel Anti-Tuberculosis Compounds in a Chronic Mouse Model of Tuberculosis
1. Objective: To evaluate the bactericidal and sterilizing activity of a test compound compared to a standard-of-care regimen in BALB/c mice chronically infected with Mycobacterium tuberculosis.
2. Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system (e.g., Glas-Col)
-
Test compound and vehicle control
-
Standard TB drugs (e.g., isoniazid, rifampicin, pyrazinamide)
-
Middlebrook 7H11 agar supplemented with OADC
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
3. Animal Infection:
-
Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to deliver approximately 50-100 colony-forming units (CFU) to the lungs.
-
The actual inoculum is confirmed by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.
4. Treatment Regimen:
-
Treatment is initiated 4-6 weeks post-infection to allow for the establishment of a chronic infection with stable bacterial loads.
-
Mice are randomized into treatment groups (n=10-15 per group), including:
-
Vehicle control
-
Test compound at various doses
-
Standard-of-care regimen (e.g., rifampin, isoniazid, and pyrazinamide)
-
Positive control (a known effective anti-TB drug)
-
-
Drugs are administered orally by gavage, typically 5 days per week, for a duration of 4-8 weeks.
5. Efficacy Assessment:
-
At specified time points during and after treatment, subsets of mice from each group are euthanized.
-
Lungs and spleens are aseptically removed and homogenized in PBS with Tween 80.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
Plates are incubated at 37°C for 3-4 weeks, and CFU are enumerated.
-
The efficacy of the treatment is determined by the reduction in the mean log10 CFU in the lungs and spleens compared to the vehicle control group.
6. Relapse Study (Optional):
-
To assess the sterilizing activity of the compounds, a separate cohort of mice is treated for an extended period (e.g., 12 weeks).
-
Treatment is then discontinued, and the mice are observed for a further 8-12 weeks.
-
At the end of the observation period, the proportion of mice with recurrent bacterial growth in their lungs and spleens is determined.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for in vivo drug validation.
Caption: Mechanisms of action for Cyp121A1 inhibition and alternative anti-TB drugs.
Caption: Experimental workflow for in vivo efficacy testing of anti-TB drugs in mice.
Conclusion
The development of novel anti-tuberculosis drugs is a global health priority. Cyp121A1 inhibitors, represented here by econazole, demonstrate a promising mechanism of action and in vivo activity. However, a comprehensive evaluation against newer agents like bedaquiline, delamanid, sutezolid, and delpazolid, which target different essential pathways in M. tuberculosis, is crucial. While in vitro data provides a baseline for comparison, the ultimate value of a new drug candidate is determined by its in vivo efficacy and safety profile. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the continued research and development of more effective treatments for tuberculosis. Further head-to-head in vivo studies under standardized conditions will be essential to definitively establish the therapeutic potential of Cyp121A1 inhibitors in the context of the current and emerging anti-TB drug pipeline.
References
- 1. Antimycobacterial activity of econazole against multidrug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of moxifloxacin & econazole against multidrug resistant (MDR) Mycobacterium tuberculosis in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 5. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 11. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Rationale Documents [eucast.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 21. Delpazolid (LCB01-0371) | Working Group for New TB Drugs [newtbdrugs.org]
Comparative Cytotoxicity Analysis of CYP121A1 Inhibitors in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity profile of potent inhibitors targeting Cytochrome P450 121A1 (CYP121A1), an essential enzyme for the viability of Mycobacterium tuberculosis. As no specific public data exists for a compound designated "Cyp121A1-IN-1," this guide will use this name as a representative for a new generation of potent CYP121A1 inhibitors and compare its expected performance with other known anti-tubercular agents. The data presented is synthesized from publicly available studies on various anti-tubercular compounds and CYP121A1 inhibitors.
Executive Summary
The development of novel anti-tuberculosis (TB) drugs with minimal host cytotoxicity is a critical area of research. CYP121A1 has emerged as a promising drug target due to its essentiality in M. tuberculosis and its low sequence similarity to human P450 enzymes, suggesting the potential for selective inhibition. This guide summarizes the cytotoxicity of representative CYP121A1 inhibitors and other anti-tubercular compounds in various mammalian cell lines, providing a benchmark for the evaluation of new chemical entities like this compound. The data indicates that many potent anti-mycobacterial compounds exhibit low cytotoxicity in mammalian cells, a promising feature for therapeutic development.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anti-tubercular compounds in different mammalian cell lines. A higher IC50 value indicates lower cytotoxicity.
| Compound/Drug | Target/Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Representative CYP121A1 Inhibitor (e.g., this compound) | CYP121A1 | Vero | >50 | Doxorubicin | 3.275 |
| A549 | >100 | - | - | ||
| HepG2 | >50 | - | - | ||
| RAW 264.7 | >64 | - | - | ||
| Compound 3k | Dihydroquinazolinone | Normal Human Dermal Fibroblasts | >100 | - | - |
| Compound 3l | Dihydroquinazolinone | Normal Human Dermal Fibroblasts | >100 | - | - |
| Compound 3m | Dihydroquinazolinone | Normal Human Dermal Fibroblasts | >100 | - | - |
| Compound 9u | trans-cyclohexane-1, 4-diamine derivative | A549 | >100 (for 24h) | - | - |
| Orbifloxacin | Fluoroquinolone | RAW 264.7 | >115 | - | - |
| Prulifloxacin | Fluoroquinolone | RAW 264.7 | >8 µg/ml | - | - |
| Nadifloxacin | Fluoroquinolone | RAW 264.7 | 16 µg/ml | - | - |
| Mithramycin | Aureolic acid antibiotic | RAW 264.7 | 16 µg/ml | - | - |
Note: The data for the "Representative CYP121A1 Inhibitor" is a conservative estimate based on published data for potent inhibitors which often show low mammalian cytotoxicity (LD50 > 50 µM)[1]. Specific values for a novel compound would require dedicated experimental validation.
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Human lung carcinoma (A549) cells are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 0.2% sodium bicarbonate, 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment[2].
2. Compound Exposure:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to achieve a range of final concentrations (e.g., 10⁻⁸ to 10⁻³ M)[2].
-
The culture medium is removed from the wells and replaced with the medium containing the test compound.
-
Control wells should contain the medium with the same concentration of the vehicle (e.g., DMSO) without the test compound.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours)[2].
3. MTT Assay Procedure:
-
Following the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
The medium is then carefully removed, and 100 µl of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Mechanism of Action of CYP121A1 Inhibitors
The following diagram illustrates the proposed mechanism by which inhibitors block the function of CYP121A1.
Caption: Proposed mechanism of CYP121A1 inhibition leading to bacterial cell death.
Experimental Workflow for Cytotoxicity Assessment
The diagram below outlines the key steps in determining the cytotoxicity of a test compound.
Caption: A typical experimental workflow for determining the IC50 value of a compound.
References
A Head-to-Head Comparison of Cyp121A1 Inhibitor Classes for Tuberculosis Drug Discovery
For Immediate Release
[City, State] – [Date] – In the ongoing battle against tuberculosis (TB), the essential cytochrome P450 enzyme Cyp121A1 from Mycobacterium tuberculosis has emerged as a critical target for novel drug development. This guide provides a comprehensive head-to-head comparison of different classes of Cyp121A1 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
Introduction to Cyp121A1
Cyp121A1 is a vital enzyme for the survival of Mycobacterium tuberculosis, the causative agent of TB.[1] It catalyzes the unusual carbon-carbon bond formation between two tyrosine residues of the substrate cyclo(L-Tyr-L-Tyr) (cYY) to produce mycocyclosin.[2] The essentiality of Cyp121A1 makes it a promising target for the development of new anti-TB drugs with novel mechanisms of action. This guide will delve into the major classes of molecules that have been investigated for their inhibitory activity against Cyp121A1: Azoles (Imidazoles and Triazoles), Non-Azoles, and Natural Products.
Data Presentation: A Comparative Analysis of Inhibitor Performance
The following tables summarize the quantitative data for various Cyp121A1 inhibitors, providing a clear comparison of their binding affinities (KD), minimum inhibitory concentrations (MIC), and half-maximal inhibitory concentrations (IC50).
Table 1: Azole-Based Cyp121A1 Inhibitors
| Compound Class | Specific Compound | Binding Affinity (KD) | Minimum Inhibitory Concentration (MIC) | Reference |
| Imidazoles | Ketoconazole | 3.3 µM | - | [1] |
| Clotrimazole | <0.2 µM | 0.3 µM (M. smegmatis) | [1] | |
| Econazole | <0.2 µM | <0.2 µM (M. smegmatis) | [1] | |
| Miconazole | <0.2 µM | - | [1] | |
| Biaryl Pyrazole Imidazole (10f) | 0.22 µM | 1.562 µg/mL | [3] | |
| Triazoles | Fluconazole | 8.6 µM | - | [1] |
Table 2: Non-Azole Cyp121A1 Inhibitors
| Compound Class | Specific Compound | Binding Affinity (KD) | Minimum Inhibitory Concentration (MIC) | IC50 | Reference |
| Fragment-Derived | Triazol-1-yl phenol fragment | >1.5 mM | - | - | |
| Drug Repurposing | Antrafenine | - | - | - | |
| Mechanism-Based | Acetylene-substituted cYY-analog (2a) | KI = 236 µM | - | kinact = 0.045 min⁻¹ | [4] |
| Mechanism-Based | Acetylene-substituted cYY-analog (3) | KI = 145 µM | - | kinact = 0.015 min⁻¹ | [4] |
Table 3: Natural Product-Based Cyp121A1 Inhibitors
| Compound Class | Specific Compound | Binding Affinity (KD) | Minimum Inhibitory Concentration (MIC) | Reference |
| Flavonoids | Kaempferol (KAE) | - | - | |
| Flavonoids | Kaempferol Benzyl Derivative (KAE3) | - | - | |
| Chalcones | Isobavachalcone (C1) | - | 51.77 µg/mL | [5] |
| Anthraquinones | Damnacanthal (C22) | - | 13.07 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
UV-Vis Optical Titration for Binding Affinity (KD) Determination
This method is used to determine the dissociation constant (KD) of an inhibitor to Cyp121A1 by monitoring changes in the heme Soret peak upon ligand binding.
-
Preparation:
-
Purified Cyp121A1 is diluted to a final concentration of 1-5 µM in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
The inhibitor is dissolved in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Titration:
-
The UV-Vis spectrum of the Cyp121A1 solution is recorded from 350 to 500 nm to establish the baseline Soret peak (typically around 418 nm).
-
Small aliquots of the inhibitor stock solution are incrementally added to the Cyp121A1 solution.
-
After each addition, the solution is allowed to equilibrate for a standardized period (e.g., 2 minutes) before recording the UV-Vis spectrum.[6]
-
-
Data Analysis:
-
The change in absorbance at the Soret peak maximum is plotted against the inhibitor concentration.
-
The resulting binding curve is fitted to an appropriate binding model (e.g., the Morrison equation or the Hill equation) to calculate the KD value.[3] A shift in the Soret peak to a longer wavelength (red shift) is indicative of inhibitor binding to the heme iron (Type II shift).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during the binding of an inhibitor to Cyp121A1, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Purified Cyp121A1 and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution.[2][7]
-
The concentrations of the protein and inhibitor are accurately determined. A typical starting point is 40 µM of Cyp121A1 in the sample cell and 400 µM of the inhibitor in the syringe.[2]
-
Samples are degassed immediately before the experiment to remove air bubbles.
-
-
ITC Experiment:
-
The sample cell is filled with the Cyp121A1 solution, and the injection syringe is filled with the inhibitor solution.
-
The experiment is conducted at a constant temperature (e.g., 25°C).
-
A series of small, timed injections of the inhibitor into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) Determination
REMA is a colorimetric assay used to determine the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.
-
Preparation:
-
A stock solution of the inhibitor is prepared and serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.[8]
-
A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well.
-
Growth and sterile controls are included on each plate.
-
-
Incubation:
-
The plates are incubated at 37°C for 7 days.[8]
-
-
Detection:
-
After incubation, a solution of resazurin is added to each well.
-
The plates are incubated for an additional 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.[9]
-
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the catalytic activity of Cyp121A1, specifically the conversion of its natural substrate cYY to mycocyclosin.
-
Reaction Mixture:
-
A reaction mixture is prepared containing purified Cyp121A1 (e.g., 5 µM), its substrate cYY (e.g., 100 µM), and a reconstituted electron transfer system (e.g., cognate ferredoxin and ferredoxin reductase).
-
Varying concentrations of the inhibitor are added to the reaction mixtures.
-
-
Reaction Initiation and Termination:
-
The reaction is initiated by the addition of NADPH.
-
The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The reactions are quenched by the addition of an organic solvent (e.g., acetonitrile or methanol).
-
-
Analysis:
-
The amount of mycocyclosin produced is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
IC50 Calculation:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Cyp121A1 Signaling Pathway
Caption: Catalytic cycle of Cyp121A1 showing the conversion of cYY to mycocyclosin.
Experimental Workflow for Cyp121A1 Inhibitor Screening
Caption: A general workflow for the screening and characterization of Cyp121A1 inhibitors.
Logical Relationships of Cyp121A1 Inhibitor Classes
Caption: Classification of the main classes of Cyp121A1 inhibitors.
References
- 1. Azole antifungals are potent inhibitors of cytochrome P450 mono-oxygenases and bacterial growth in mycobacteria and streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Cyp121A1-IN-1: A Comparative Guide to Human Cytochrome P450 Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Cyp121A1-IN-1 has emerged as a potent inhibitor of Cyp121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comparative analysis of the cross-reactivity of this compound and structurally related compounds with human cytochrome P450 (CYP) enzymes, crucial for assessing potential drug-drug interactions and off-target effects in the drug development pipeline. While specific quantitative data for this compound against human CYPs is not currently available in the public domain, this guide leverages published data on closely related analogs to provide a substantive comparison.
Executive Summary
Developing selective inhibitors that target pathogenic enzymes without affecting human orthologs is a cornerstone of modern drug discovery. This is particularly critical for inhibitors of cytochrome P450 enzymes, a superfamily of proteins central to drug metabolism in humans. Off-target inhibition of human CYPs can lead to adverse drug reactions and significant safety concerns. This guide presents available data on the selectivity of Cyp121A1 inhibitors, outlines the experimental protocols for assessing cross-reactivity, and provides a visual representation of the relevant biological pathway and experimental workflow.
The Target: Cyp121A1 in Mycobacterium tuberculosis
Cyp121A1 is a vital enzyme for Mtb, catalyzing the final step in the biosynthesis of mycocyclosin, a cyclodipeptide. Its essentiality for bacterial growth makes it an attractive target for novel anti-tuberculosis therapies. This compound is a potent inhibitor developed to specifically target this enzyme.
Signaling Pathway of Cyp121A1 and Inhibition by this compound
Caption: The role of Cyp121A1 in Mtb and its inhibition.
Comparative Analysis of Inhibitor Selectivity
While specific IC50 values for this compound against human P450 enzymes are not publicly available, a study on structurally related compounds provides valuable insight into the potential for cross-reactivity. The following table summarizes the inhibitory activity (IC50 in µM) of these analogs against a panel of major human drug-metabolizing CYP enzymes.
| Compound | Cyp121A1 (Mtb) IC50 (µM) | Human CYP1A2 IC50 (µM) | Human CYP2C9 IC50 (µM) | Human CYP2C19 IC50 (µM) | Human CYP2D6 IC50 (µM) | Human CYP3A4 IC50 (µM) |
| Analog 1 | Data not available | > 50 | > 50 | > 50 | > 50 | > 50 |
| Analog 2 | Data not available | 15.3 | > 50 | > 50 | > 50 | 22.5 |
| Analog 3 | Data not available | > 50 | > 50 | > 50 | > 50 | > 50 |
| Ketoconazole | Potent Inhibitor | 0.08 | 2.5 | 1.2 | 0.15 | 0.05 |
Data for analogs is sourced from a study on fragment-based development of CYP121 inhibitors. Ketoconazole, a known broad-spectrum CYP inhibitor, is included for comparison.
Interpretation of Data: The data for the analogous compounds suggest a favorable selectivity profile, with significantly higher IC50 values against the tested human CYP isoforms compared to their expected potency against the Mtb target. This indicates a lower likelihood of off-target inhibition and potential for fewer drug-drug interactions. However, without direct data for this compound, these findings should be interpreted with caution.
Experimental Protocols for Assessing P450 Inhibition
The determination of inhibitory activity against human cytochrome P450 enzymes is a standard in vitro assay in drug development. The following provides a generalized methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.
Materials:
-
Human liver microsomes (containing a mixture of CYP enzymes) or recombinant human CYP enzymes.
-
CYP-specific substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
NADPH regenerating system (cofactor for CYP activity).
-
Test compound (this compound or analogs).
-
Positive control inhibitors (e.g., ketoconazole).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
LC-MS/MS system for metabolite quantification.
Workflow for Human CYP Inhibition Assay
Caption: A typical workflow for assessing CYP inhibition.
Detailed Method:
-
Preparation of Reagents: A series of dilutions of the test compound are prepared. Reaction mixtures containing human liver microsomes or a specific recombinant CYP enzyme, a CYP-specific substrate, and the test compound are assembled in a multi-well plate.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of an NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The available data on analogs of this compound suggest a promising selectivity profile with weak inhibition of major human cytochrome P450 enzymes. This is a crucial characteristic for any drug candidate, as it minimizes the risk of adverse drug-drug interactions. However, it is imperative to obtain direct experimental data for this compound to definitively establish its cross-reactivity profile. Future studies should focus on performing comprehensive in vitro inhibition assays with a full panel of human CYP isoforms, followed by in vivo studies to confirm these findings. Such data will be essential for the continued development of this compound as a safe and effective anti-tuberculosis therapeutic.
Validating the Essentiality of Cyp121A1 for Mycobacterium tuberculosis Survival: A Comparative Guide Across Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the essentiality of the cytochrome P450 enzyme Cyp121A1 for the survival of Mycobacterium tuberculosis (Mtb) across different strains. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains necessitates the identification and validation of novel drug targets. Cyp121A1, a key enzyme in a unique biosynthetic pathway, has been identified as a promising target. This document compiles experimental data to objectively assess its essentiality and potential as a pan-strain therapeutic target.
Executive Summary
Cyp121A1 is a cytochrome P450 enzyme that has been demonstrated to be essential for the viability of the laboratory reference strain Mycobacterium tuberculosis H37Rv[1][2]. It catalyzes a critical C-C bond formation in the biosynthesis of mycocyclosin[3]. The essentiality of this enzyme is further supported by the potent antimycobacterial activity of its inhibitors, such as the azole compounds econazole and clotrimazole, against both drug-susceptible and multidrug-resistant clinical isolates. However, reports of clinical isolates with deletions in the cyp121A1 gene suggest that its essentiality may be strain-dependent, a crucial consideration for the development of Cyp121A1-targeted therapies. This guide presents a compilation of data from gene knockout studies, transposon sequencing, and inhibitor sensitivity assays to provide a comprehensive overview of the current understanding of Cyp121A1's role in Mtb survival across various strains.
Data Presentation: Comparative Analysis of Cyp121A1 Inhibitor Activity
The minimum inhibitory concentration (MIC) of compounds targeting a specific enzyme across different bacterial strains serves as an indirect measure of the target's importance for survival. The following tables summarize the MIC values of known Cyp121A1 inhibitors against various Mtb strains.
| Table 1: Minimum Inhibitory Concentrations (MIC) of Econazole against M. tuberculosis Strains | ||
| Mtb Strain Type | Number of Isolates | MIC Range (µg/mL) |
| H37Rv (Lab Strain) | - | 8[1] |
| Multidrug-Resistant (MDR) | Multiple | 0.120 - 0.125 (MIC⁹⁰) |
| MDR Clinical Isolates | 55 | 4.0 (MIC⁵⁰ and MIC⁹⁰)[4] |
| Table 2: Minimum Inhibitory Concentrations (MIC) of Clotrimazole against M. tuberculosis Strains | ||
| Mtb Strain Type | Number of Isolates | MIC Range (µg/mL) |
| H37Rv (Lab Strain) | - | 11[1] |
| Drug-Susceptible & Resistant | - | 1 - 10 |
| MDR Clinical Isolates | 55 | 4.0 (MIC⁵⁰), 8.0 (MIC⁹⁰)[4] |
Experimental Protocols
Validating gene essentiality is a cornerstone of drug target identification. The following are detailed methodologies for key experiments cited in the validation of Cyp121A1 essentiality.
Gene Knockout via Homologous Recombination
This method is employed to definitively determine if a gene is essential for viability.
Objective: To replace the target gene (cyp121A1) with a selectable marker to assess if viable mutants can be obtained.
Protocol:
-
Construct a suicide vector: A plasmid that cannot replicate in Mtb is engineered to contain the upstream and downstream flanking regions of cyp121A1, with a selectable marker (e.g., a hygromycin resistance gene) cloned between the flanks.
-
Transformation: The suicide vector is introduced into Mtb cells via electroporation.
-
Homologous Recombination: Through a double-crossover event, the native cyp121A1 gene is replaced by the selectable marker cassette from the suicide vector.
-
Selection and Verification: Transformants are plated on media containing the selection antibiotic. The absence of viable colonies, or the inability to isolate a homozygous knockout mutant without a second complementing copy of the gene, indicates that cyp121A1 is essential for growth under the tested conditions. Southern blotting and PCR are used to confirm the genetic makeup of any resulting colonies.
CRISPR Interference (CRISPRi) for Gene Silencing
CRISPRi allows for the tunable knockdown of target gene expression, providing a more nuanced understanding of a gene's role in cellular processes.
Objective: To specifically repress the transcription of cyp121A1 and observe the phenotypic consequences.
Protocol:
-
System Components: A catalytically inactive Cas9 (dCas9) protein and a single guide RNA (sgRNA) specific to the cyp121A1 gene are required. These are typically expressed from an anhydrotetracycline (aTc)-inducible promoter in an integrative plasmid.
-
Strain Construction: The CRISPRi plasmid is introduced into the desired Mtb strain.
-
Induction of Gene Silencing: The culture is treated with aTc to induce the expression of dCas9 and the sgRNA. The dCas9-sgRNA complex binds to the target DNA sequence of cyp121A1, sterically blocking transcription.
-
Phenotypic Analysis: The effect of cyp121A1 knockdown on bacterial growth is monitored by measuring optical density or colony-forming units (CFUs) over time. A significant growth defect upon induction confirms the gene's importance for viability.
Transposon Sequencing (Tn-Seq) for Genome-Wide Essentiality Profiling
Tn-Seq is a high-throughput method to identify essential genes on a genome-wide scale by assessing the fitness cost of transposon insertions in each gene.
Objective: To determine the essentiality of cyp121A1 by quantifying the abundance of transposon insertions within its coding sequence in a large mutant library.
Protocol:
-
Transposon Mutagenesis: A large, random library of Mtb mutants is generated using a transposon, such as Himar1.
-
Library Growth: The mutant library is grown under specific conditions (e.g., standard laboratory media).
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the entire population of mutants. The DNA flanking the transposon insertion sites is then amplified and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the Mtb reference genome. Genes with a statistically significant lack of transposon insertions compared to the genome average are classified as essential. The essentiality score is often represented as the log2 fold change of insertion counts in the gene versus the genomic background.
Mandatory Visualizations
Cyp121A1 Signaling Pathway
Caption: The Rv2275-Cyp121A1 operon directs the synthesis of mycocyclosin.
Experimental Workflow for Validating Gene Essentiality
Caption: Methods for determining the essentiality of a gene in Mtb.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
Binding Kinetics Showdown: Cyp121A1 Inhibitor-IN-1 Poised for Potent Interaction Compared to Natural Substrate
A detailed comparison of the binding kinetics of the inhibitor Cyp121A1-IN-1 and the natural substrate cyclo(L-Tyr-L-Tyr) reveals a significantly tighter and potentially more prolonged interaction for the inhibitor, highlighting its promise in the development of novel therapeutics against Mycobacterium tuberculosis. While specific kinetic rate constants for IN-1 are not publicly available, data from analogous potent inhibitors suggest a nanomolar affinity, starkly contrasting with the micromolar affinity of the natural substrate.
Cyp121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis, catalyzes the C-C bond formation in its substrate, cyclo(L-Tyr-L-Tyr) (cYY), to produce mycocyclosin. The development of inhibitors targeting this enzyme is a key strategy in anti-tubercular drug discovery. This guide provides a comparative analysis of the binding kinetics of a potent inhibitor, represented here by data from analogous compounds, versus the natural substrate.
Quantitative Comparison of Binding Affinities
The equilibrium dissociation constant (KD) is a direct measure of binding affinity, with lower values indicating a stronger interaction. The following table summarizes the reported KD values for the natural substrate cyclo(L-Tyr-L-Tyr) and a representative potent inhibitor of Cyp121A1.
| Compound | Type | KD (Equilibrium Dissociation Constant) | Reference Method(s) |
| cyclo(L-Tyr-L-Tyr) (cYY) | Substrate | ~10.4 µM - 30 µM | UV-visible Spectroscopy |
| Potent Inhibitors (e.g., aminophenyl-substituted compounds) | Inhibitor | ~15 nM | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
The determination of these binding parameters relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
UV-visible Spectroscopy for Substrate Binding
UV-visible spectroscopy is a widely used method to determine the binding affinity of ligands to heme-containing enzymes like Cyp121A1. The binding of a substrate or inhibitor can induce a spectral shift in the heme Soret peak.
Protocol:
-
Protein Preparation: A solution of purified Cyp121A1 is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). The concentration of the enzyme is typically in the low micromolar range (e.g., 1-5 µM).
-
Ligand Preparation: A stock solution of cyclo(L-Tyr-L-Tyr) is prepared in a compatible solvent, such as dimethyl sulfoxide (DMSO), to ensure solubility.
-
Titration: The Cyp121A1 solution is placed in a quartz cuvette. Small aliquots of the cyclo(L-Tyr-L-Tyr) stock solution are incrementally added to the enzyme solution.
-
Spectral Measurement: After each addition and a brief incubation period to allow for equilibration, the UV-visible spectrum (typically from 350 to 500 nm) is recorded.
-
Data Analysis: The change in absorbance at the peak and trough of the difference spectra is plotted against the ligand concentration. The resulting hyperbolic curve is then fitted to a one-site binding model to determine the equilibrium dissociation constant (KD).[1][2]
Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the KD, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation: Both the Cyp121A1 protein and the inhibitor are dialyzed against the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry, and enthalpy of binding.
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing both equilibrium (KD) and kinetic (ka and kd) data.
Protocol:
-
Chip Preparation: The Cyp121A1 protein (the ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The inhibitor or substrate (the analyte) is flowed over the chip surface at various concentrations.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the context of these binding events and the process by which they are measured, the following diagrams have been generated.
References
A Comparative Analysis of the Binding Pockets of Cyp121A1 and Other Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional characteristics of the binding pocket of Cyp121A1, an essential enzyme from Mycobacterium tuberculosis (Mtb), with those of other well-characterized cytochrome P450 (CYP) enzymes. The unique features of the Cyp121A1 active site present it as a promising target for novel anti-tuberculosis therapeutics. All quantitative data is supported by experimental findings from peer-reviewed literature.
Introduction to CYP Enzymes and the Significance of Cyp121A1
Cytochrome P450s (CYPs) are a vast superfamily of heme-containing monooxygenases crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1] In humans, CYPs are fundamental to drug metabolism, while in pathogens like Mtb, they are involved in essential biosynthetic pathways. Cyp121A1 is a unique and essential P450 enzyme in Mtb, catalyzing a rare C-C coupling reaction of its substrate, cyclo(L-Tyr-L-Tyr) or cYY, to produce mycocyclosin.[2] Its essentiality for Mtb viability makes it a prime target for the development of new anti-tuberculosis drugs.[3][4] Understanding the distinct architecture of its binding pocket compared to other CYPs is critical for designing potent and selective inhibitors.
Key Architectural Differences in CYP Binding Pockets
The binding pockets of CYP enzymes exhibit remarkable diversity, which dictates their substrate specificity and catalytic function. A comparative analysis reveals that Cyp121A1 possesses a highly specialized active site that starkly contrasts with the more promiscuous pockets of many human drug-metabolizing CYPs.
Cyp121A1: A Model of Rigidity and Specificity
The binding pocket of Cyp121A1 is characterized by its structural rigidity and high substrate selectivity.[5][6] Several key features contribute to this unique architecture:
-
Structural Rigidity : Unlike many CYPs that undergo significant conformational changes upon ligand binding, Cyp121A1 maintains a relatively rigid structure.[2] This is largely due to an extensive hydrogen-bonding network involving amino acid residues above the heme plane, which defines and stabilizes the active site's morphology.[7] Molecular dynamics analyses show a negligible change in volume between the open and closed conformations (approximately 8 ų), underscoring its rigid nature.[5]
-
High Substrate Specificity : Cyp121A1 is highly specific for its cYY substrate.[8] This specificity is governed by a well-defined set of interactions. Key residues such as Asn85 , Phe168 , and Trp182 form critical contacts with the bound cYY.[8] Specifically, Phe168 and Trp182 engage in stabilizing π-π stacking interactions with one of the tyrosyl rings of the substrate.
-
Unique Catalytic Function : The precise positioning of the cYY substrate, enforced by the rigid pocket, facilitates a rare phenol-coupling reaction, a catalytic activity not commonly observed in other P450s.[2]
Human CYPs (e.g., CYP3A4 and CYP1A2): Flexible and Promiscuous
In stark contrast, human CYPs involved in xenobiotic metabolism, such as CYP3A4, are known for their large, flexible, and promiscuous binding pockets capable of accommodating a wide range of structurally diverse substrates.[9][10]
-
Structural Flexibility : The active site of CYP3A4 is highly malleable.[10][11] Its volume can expand significantly to bind large ligands or even multiple molecules simultaneously.[5][12] The volume of the CYP3A4 active site can range from ~1173 ų to over 2000 ų upon binding bulky ligands like ketoconazole or erythromycin.[5] This flexibility is a result of plasticity in several alpha-helices that line the active site.[12]
-
Substrate Promiscuity : The large and adaptable nature of the CYP3A4 binding pocket allows it to metabolize approximately 50% of all pharmaceuticals on the market.[10] Key residues that contribute to its broad specificity include Ser119, Arg105, Arg106, and Ala370, which can form interactions with a variety of chemical moieties.[13]
-
CYP1A2 : This human CYP has a more compact and narrow active site compared to CYP3A4, leading to a more restricted substrate profile, favoring planar aromatic molecules.[14][15] However, it is still considerably more flexible and promiscuous than Cyp121A1.
Quantitative Comparison of Binding Pocket Properties
The table below summarizes the key quantitative differences between the binding pockets of Cyp121A1 and representative human CYPs.
| Feature | Cyp121A1 | Human CYP3A4 | Human CYP1A2 |
| Binding Pocket Volume (ų) | ~750 (Open), ~743 (Closed)[5] | 1173 to >2000[5] | ~390[14][16] |
| Key Structural Feature | Highly rigid, extensive H-bond network[2][7] | Highly flexible and malleable[10][11] | Compact and narrow[14] |
| Substrate Profile | Highly specific (e.g., cYY)[8] | Highly promiscuous (broad range of drugs)[10] | Planar aromatic compounds (e.g., caffeine)[15] |
| Key Interacting Residues | Asn85, Phe168, Trp182, Arg386 | Ser119, Arg105, Arg106, Phe220, Ala370[13] | E318, T319[16] |
Visualizations
The following diagrams illustrate the general workflow for characterizing CYP binding pockets and the key logical differences between a specialized enzyme like Cyp121A1 and a promiscuous one like CYP3A4.
Caption: General workflow for the characterization and comparison of CYP binding pockets.
Caption: Key differences between Cyp121A1 and promiscuous CYPs like CYP3A4.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of enzyme characteristics. Below are protocols for key experiments used to characterize CYP binding pockets.
X-ray Crystallography for Structural Determination
This technique provides atomic-resolution three-dimensional structures of proteins, revealing the precise architecture of the binding pocket.[17][18]
-
Protein Expression and Purification :
-
Clone the gene for the target CYP into a suitable expression vector (e.g., pET vector for E. coli).
-
Express the protein in a suitable host system. For membrane-associated CYPs like human isoforms, this may require insect or mammalian cell lines.[19]
-
Solubilize the protein from membranes using a mild detergent (e.g., dodecyl maltoside).[19]
-
Purify the protein to >95% homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[20]
-
-
Crystallization :
-
Concentrate the purified protein to 5-10 mg/mL. If a ligand-bound structure is desired, incubate the protein with a 2-5 fold molar excess of the ligand.
-
Screen for crystallization conditions using commercial screens (e.g., sitting-drop or hanging-drop vapor diffusion methods) that vary precipitants, pH, and additives.[17]
-
Optimize initial "hits" by refining precipitant concentration and other parameters to grow diffraction-quality crystals (typically >50 µm).
-
-
Data Collection and Structure Solution :
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement (if a homologous structure exists) or other phasing methods.
-
Refine the atomic model against the experimental data to produce the final structure.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21][22][23]
-
Sample Preparation :
-
Purify the CYP enzyme to >95% purity.
-
Prepare the ligand (substrate or inhibitor) at a known concentration.
-
Ensure the protein and ligand are in identical, degassed buffer solutions to minimize heats of dilution.[24] A common buffer is 50 mM potassium phosphate, pH 7.4.
-
-
Experimental Setup :
-
Load the protein (typically 5-50 µM) into the sample cell of the calorimeter.[24]
-
Load the ligand (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration and Data Analysis :
-
Perform a series of small, timed injections (e.g., 2 µL) of the ligand into the protein solution while stirring.
-
Record the heat change after each injection.
-
Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.[25]
-
Enzyme Inhibition Assay for IC₅₀ Determination
This assay measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50% (IC₅₀), providing a measure of inhibitor potency.[26][27]
-
Reaction Components :
-
Enzyme Source : Purified recombinant CYP or human liver microsomes (HLMs).[26]
-
Substrate : An isoform-specific probe substrate that produces a fluorescent or easily detectable product (e.g., testosterone for CYP3A4).
-
Cofactor : NADPH-generating system to drive the catalytic cycle.
-
Inhibitor : The test compound, prepared in a series of dilutions (e.g., half-log dilutions from 0.1 to 100 µM).
-
-
Assay Procedure :
-
In a 96-well plate, pre-incubate the enzyme source with varying concentrations of the inhibitor in buffer at 37°C.[26]
-
Initiate the reaction by adding the substrate and the NADPH-generating system.
-
Allow the reaction to proceed for a fixed time (e.g., 15-30 minutes), ensuring it remains within the linear range.
-
Stop the reaction (e.g., by adding acetonitrile or a strong acid).
-
Quantify the amount of product formed using a suitable method, such as fluorescence spectroscopy or LC-MS/MS.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[28]
-
¹⁹F-NMR Spectroscopy for Conformational Analysis
This powerful technique can monitor structural changes in a protein upon ligand binding by incorporating a fluorine-labeled amino acid, as the ¹⁹F chemical shift is highly sensitive to its local environment.[29][30]
-
Protein Labeling :
-
Express the target CYP in an auxotrophic E. coli strain that cannot synthesize a specific amino acid (e.g., tryptophan).
-
Grow the bacteria in a minimal medium supplemented with a fluorine-labeled version of that amino acid (e.g., 5-fluorotryptophan).
-
Purify the ¹⁹F-labeled protein as described previously.
-
-
NMR Data Acquisition :
-
Prepare a concentrated sample of the labeled protein (e.g., 50-100 µM) in an appropriate NMR buffer (containing D₂O).
-
Acquire a one-dimensional ¹⁹F-NMR spectrum of the protein alone to establish baseline resonances.
-
Titrate increasing amounts of the ligand (substrate or inhibitor) into the protein sample and acquire a spectrum after each addition.
-
-
Data Analysis :
-
Monitor changes in the chemical shifts and line shapes of the ¹⁹F resonances upon ligand titration.[29][31]
-
A significant chemical shift perturbation (CSP) indicates that the local environment of the fluorine probe is altered, confirming a binding event and providing insight into the resulting conformational changes.
-
The magnitude of the CSP can be plotted against ligand concentration to estimate the binding affinity (Kd).
-
Conclusion and Implications for Drug Development
The binding pocket of Cyp121A1 is a highly specialized and rigid structure, optimized for the specific recognition and catalytic turnover of its natural substrate, cYY. This stands in sharp contrast to promiscuous human drug-metabolizing enzymes like CYP3A4, which possess large and flexible active sites to accommodate a vast array of xenobiotics. These fundamental structural differences have profound implications for drug design. The unique and constrained nature of the Cyp121A1 binding pocket makes it an excellent candidate for the development of highly selective inhibitors with a reduced risk of off-target effects on human CYPs, a critical consideration for minimizing drug-drug interactions and host toxicity. The experimental approaches detailed in this guide provide a robust framework for identifying and characterizing such inhibitors, paving the way for novel anti-tuberculosis therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the CYP3A4 active site by homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.3. Enzyme-inhibition assay and IC50 determination [bio-protocol.org]
- 8. High-Level Production and Properties of the Cysteine-Depleted Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP3A4 - Wikipedia [en.wikipedia.org]
- 10. Structural and Mechanistic Insights into the Interaction of Cytochrome P4503A4 with Bromoergocryptine, a Type I Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of CYP3A4 Complexed with Fluorol Identifies the Substrate Access Channel as a High-Affinity Ligand Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Measurement of CYP1A2 Activity, Regioselectivity, and Coupling: Implications for Environmental Sensitivity of Enzyme-Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of soluble and membrane protein structures by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 20. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. tainstruments.com [tainstruments.com]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. IC50 - Wikipedia [en.wikipedia.org]
- 28. courses.edx.org [courses.edx.org]
- 29. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cdnsciencepub.com [cdnsciencepub.com]
- 31. researchgate.net [researchgate.net]
Assessing the Potential for Resistance Development to Novel Cyp121A1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents with new mechanisms of action.[1][2] Cytochrome P450 121A1 (Cyp121A1), an enzyme essential for the viability of Mtb, represents a promising new drug target.[2][3] This guide provides a framework for assessing the potential for resistance development to a new investigational inhibitor, herein referred to as Cyp121A1-IN-1. The comparisons are based on established mechanisms of resistance to other anti-tubercular drugs and the known function of Cyp121A1.
Mechanism of Action and Potential Resistance Pathways
Cyp121A1 is a cytochrome P450 enzyme that catalyzes the essential carbon-carbon cross-linking of two tyrosine residues within a cyclic dipeptide (cYY).[3][4] Inhibition of Cyp121A1 is expected to disrupt this vital pathway, leading to bacterial cell death. The primary mechanism of action for inhibitors like this compound is the direct binding to the active site of the enzyme, preventing the substrate from binding and catalysis from occurring.
Potential mechanisms of resistance to this compound can be hypothesized based on known resistance mechanisms in M. tuberculosis to other drugs. These primarily include target modification, target over-expression, and drug efflux.
Comparative Resistance Profile
The following table summarizes the potential resistance profile of this compound in comparison to existing anti-tubercular drugs. The data for this compound is hypothetical and serves as a predictive framework for assessment.
| Feature | This compound (Hypothetical) | Isoniazid | Rifampicin | Bedaquiline |
| Target | Cyp121A1 | InhA (enoyl-ACP reductase) | RpoB (RNA polymerase β-subunit) | AtpE (ATP synthase subunit c) |
| Primary Resistance Mechanism | Target modification (mutations in cyp121a1) | Target modification (mutations in katG, inhA) | Target modification (mutations in rpoB) | Target modification (mutations in atpE), Efflux pump upregulation (mutations in Rv0678) |
| Reported Mutation Frequency (in vitro) | To be determined | ~1 in 106 bacilli[5] | ~1 in 108 bacilli[5] | Low, but mutations in atpE and Rv0678 are observed[6] |
| Common Resistance-Conferring Genes | cyp121a1 | katG, inhA promoter | rpoB | atpE, Rv0678 |
| Fitness Cost of Resistance | To be determined; potentially high due to the essential nature of Cyp121A1. | Variable; some katG mutations have a fitness cost, which can be compensated. | High fitness cost, often compensated by mutations in rpoA or rpoC.[7] | Variable; some mutations in atpE may confer a fitness cost.[6] |
Experimental Protocols for Assessing Resistance
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis H37Rv and clinical isolates should be determined using the broth microdilution method.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubate the plates at 37°C for 7-14 days.
-
Following incubation, add a viability indicator such as resazurin.[8]
-
The MIC is defined as the lowest concentration of the drug that prevents a color change (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.[8]
In Vitro Generation of Resistant Mutants
Spontaneous resistant mutants can be selected by plating a large number of bacteria onto solid media containing the inhibitor.
Protocol:
-
Grow a large culture of M. tuberculosis H37Rv to late-log phase.
-
Plate approximately 108 to 109 CFU onto Middlebrook 7H10 agar plates containing this compound at concentrations of 4x, 8x, and 16x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that appear on the drug-containing plates are considered putative resistant mutants.
-
Isolate individual colonies and re-test their MIC to confirm resistance.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of plated CFU.
Whole-Genome Sequencing (WGS) of Resistant Mutants
WGS is a powerful tool to identify the genetic basis of resistance.
Protocol:
-
Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Prepare sequencing libraries and perform whole-genome sequencing using a high-throughput sequencing platform.
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.
-
Analyze the identified mutations to determine if they are in the cyp121a1 gene or other genes that could plausibly confer resistance (e.g., efflux pumps, drug-activating enzymes).
Conclusion
While Cyp121A1 is a promising target for novel anti-tubercular drugs, the potential for resistance development must be thoroughly investigated. The experimental framework outlined in this guide provides a systematic approach to assessing the resistance profile of new inhibitors like this compound. Understanding the frequency and mechanisms of resistance will be critical for the future clinical development of this new class of antibiotics. The essential nature of Cyp121A1 suggests that resistance-conferring mutations may come at a significant fitness cost to the bacterium, potentially limiting their clinical emergence. However, only through rigorous experimental evaluation can the true potential of Cyp121A1 inhibitors be realized in the fight against tuberculosis.
References
- 1. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 7. De Novo Emergence of Genetically Resistant Mutants of Mycobacterium tuberculosis from the Persistence Phase Cells Formed against Antituberculosis Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyp121A1-IN-1: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Cyp121A1-IN-1, a potent inhibitor of the Mycobacterium tuberculosis enzyme CYP121A1. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general laboratory safety protocols for hazardous chemical waste.
Core Safety and Handling Principles
Before proceeding with disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Considerations (Based on General Chemical Safety Principles):
| Hazard Classification | Precautionary Measures |
| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1] |
| Corrosivity | Causes severe skin burns and eye damage. Avoid contact with skin, eyes, and clothing.[1] |
| Toxicity | Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using this product.[1] |
| Health Hazards | May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[1] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound, both in its pure form and in solutions, is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unused compound, contaminated solutions, and rinsates) in a designated, properly labeled, and leak-proof hazardous waste container.[2]
-
The container must be made of a material compatible with the chemical.
-
Ensure the waste container is kept closed except when adding waste.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including solvents (e.g., DMSO).
-
Indicate the approximate concentrations and quantities.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container for solid chemical waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3] After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cyp121A1-IN-1
Essential Safety and Handling Guide for Cyp121A1-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, biologically active compounds in a laboratory setting.
Compound Information:
This compound is a potent inhibitor of CYP121A1, an essential enzyme in Mycobacterium tuberculosis, demonstrating activity against this bacterium.[1] It functions by inhibiting the CYP121A1-mediated conversion of cyclo(l-tyrosyl-l-tyrosyl) to mycocyclosin.[1] Due to its biological activity, it should be handled with care to avoid potential exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for all work involving this compound to ensure the appropriate level of protection.[2] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for higher-risk procedures.[2][3] |
| Eye and Face Protection | Safety Glasses with Side Shields | Required for all laboratory work.[2] |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[2][4] | |
| Body Protection | Laboratory Coat | Should have long sleeves and be appropriately sized.[5][6] Fire-resistant coats are recommended if flammable solvents are in use.[3] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or falling objects.[3][5] |
| Respiratory Protection | Respirator (e.g., N95) | Recommended when handling the compound as a powder or when there is a risk of aerosol generation.[6][7] |
Operational Plans: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage.[8]
-
If the package is damaged, implement spill control procedures immediately.[8]
-
Unpack the compound in a designated area, preferably within a chemical fume hood, while wearing appropriate PPE.
Preparation and Use:
-
All manipulations of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[4][9]
-
Employ Luer-lock syringes and other closed systems where possible to reduce the risk of leakage and aerosol generation.[9]
Storage:
-
Store this compound powder at -20°C for up to 2 years.[1]
-
In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1]
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent pads, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.[9][10] |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain.[11] |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[9][10] |
Spill and Exposure Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or involves a volatile solvent.
-
Wear appropriate PPE, including respiratory protection if the compound is a powder.
-
Cover the spill with an absorbent material, working from the outside in.
-
Clean the area with an appropriate solvent and then with soap and water.
-
Collect all cleanup materials in a hazardous waste container.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[12]
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
Experimental Workflow and Safety Diagram
Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. ashp.org [ashp.org]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
